2-Amino-3-phenylquinoline
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-phenylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHDZAQRRFHMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485223 | |
| Record name | 2-Amino-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36926-84-8 | |
| Record name | 2-Amino-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36926-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-3-phenylquinoline, also known by its IUPAC name 3-phenylquinolin-2-amine . Its unique chemical structure, a quinoline scaffold with an amino group at the 2-position and a phenyl group at the 3-position, makes it a compound of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] This document details its chemical properties, synthesis protocols, and potential biological significance.
Core Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₅H₁₂N₂.[3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | 3-phenylquinolin-2-amine | [4] |
| CAS Number | 36926-84-8 | [3] |
| Molecular Formula | C₁₅H₁₂N₂ | [3] |
| Molecular Weight | 220.27 g/mol | [3] |
| Melting Point | 156-157 °C | [5] |
| Boiling Point | 385.9 ± 27.0 °C (Predicted) | [5] |
| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 6.11 ± 0.50 (Predicted) | [5] |
Synthesis and Experimental Protocols
The synthesis of 2-aminoquinoline derivatives can be achieved through various methods. A facile and efficient approach involves the reductive cyclization of a nitro-cyano precursor using a zinc-acetic acid (Zn/AcOH) couple.[4] This method is advantageous due to its mild reaction conditions and good yields.
Experimental Protocol: Reductive Cyclization for 2-Aminoquinoline Synthesis[4]
This protocol describes a general method for synthesizing 2-aminoquinoline derivatives, which can be adapted for this compound.
Materials:
-
Appropriate isopropyl-2-cyano-3-(nitrophenyl)acrylate precursor
-
Zinc dust (Zn)
-
Glacial Acetic Acid (AcOH)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the starting nitro-cyano precursor (1 mmol) in a suitable solvent in a round-bottom flask.
-
Add zinc dust (a molar excess, e.g., 5 mmol) to the solution.
-
Slowly add glacial acetic acid to the stirring mixture.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove excess zinc and other solids.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminoquinoline derivative.
A general workflow for this type of synthesis is illustrated below.
Caption: General workflow for the synthesis of 2-aminoquinolines.
Spectroscopic Data
The structural confirmation of this compound and its derivatives is typically performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific data for the title compound is not detailed in the provided search results, the following table presents characteristic data for a closely related analog, 3-(4-Chlorophenyl)quinolin-2-amine, which serves as a representative example.[4]
| Spectroscopic Data for 3-(4-Chlorophenyl)quinolin-2-amine[4] | |
| IR (KBr) ν (cm⁻¹) | 3438, 3126, 1643, 1568, 1496, 1434, 1089, 838, 755 |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 6.09 (2H, s, NH₂), 7.18 (1H, m, ArH), 7.51 (5H, m, ArH), 7.63 (1H, d, J=8.1 Hz, ArH), 7.82 (1H, s, ArH) |
Biological Activities and Potential Applications
The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide array of pharmacological activities.[6][7] These include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[6]
Specifically, derivatives of 2-aminoquinoline have been synthesized and evaluated for various biological activities.[8] For instance, a study on novel 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines, which are structurally related to this compound, demonstrated potent anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[9] The study also indicated that these compounds act as moderate inhibitors of the Epidermal Growth Factor Receptor (EGFR).[9]
The potential for this compound and its derivatives as therapeutic agents is significant, particularly in oncology. Further research could focus on elucidating its mechanism of action and optimizing its structure to enhance potency and selectivity.
Signaling Pathway Involvement
The finding that structurally similar quinoline derivatives can inhibit EGFR suggests a potential mechanism of action for their anticancer effects.[9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Inhibition of this pathway is a clinically validated strategy in cancer therapy.
The diagram below illustrates a simplified representation of the EGFR signaling pathway, which could be a potential target for this compound derivatives.
Caption: Simplified EGFR signaling pathway and potential inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. This compound CAS#: 36926-84-8 [amp.chemicalbook.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-3-phenylquinoline: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-phenylquinoline is a heterocyclic aromatic amine that has garnered interest within the scientific community due to its structural similarity to biologically active quinoline-based compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, and known biological activities of this compound and its derivatives. The content herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated data for easy comparison, and visualizations of relevant chemical and biological pathways.
Chemical Properties and Structure
This compound possesses a rigid, planar structure consisting of a quinoline core with an amino group at the 2-position and a phenyl group at the 3-position. This arrangement of functional groups imparts specific chemical and physical properties that are crucial for its biological activity and potential applications in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally determined and predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂ | [1][2][3] |
| Molecular Weight | 220.27 g/mol | [1][2][3] |
| Melting Point | 150 - 157 °C | [4] |
| Boiling Point (Predicted) | 385.9 ± 27.0 °C | [5] |
| Density (Predicted) | 1.194 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 6.11 ± 0.50 | |
| Appearance | Solid | [4] |
| InChI Key | CIHDZAQRRFHMLW-UHFFFAOYSA-N | [5] |
| SMILES | Nc1nc2ccccc2cc1-c3ccccc3 | [3] |
Structural Representation
The two-dimensional and three-dimensional structures of this compound are depicted below. The 3D conformer illustrates the spatial arrangement of the atoms, highlighting the planarity of the quinoline ring system and the orientation of the phenyl substituent.
Caption: 2D chemical structure of this compound.
Spectroscopic Data
1.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and phenyl rings, typically in the range of 7.0-8.5 ppm. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The coupling constants (J values) between adjacent aromatic protons would be characteristic of their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms. The carbons of the aromatic rings would resonate in the downfield region (typically 110-150 ppm). The carbon atom attached to the amino group (C2) and the nitrogen-bearing carbon of the quinoline ring would show characteristic chemical shifts influenced by the heteroatom.
1.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).
-
C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-N stretching: In the 1250-1350 cm⁻¹ range.
-
C-H bending (out-of-plane): Strong absorptions in the 690-900 cm⁻¹ region, characteristic of the substitution pattern on the aromatic rings.
1.3.3. Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 220. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃, as well as fragmentation of the phenyl and quinoline ring systems.
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are provided below. While a specific protocol for the target molecule is not explicitly documented in the reviewed literature, the following represents a general and widely applicable synthetic strategy.
Synthesis of this compound via Friedländer Annulation
The Friedländer synthesis is a classical and effective method for the preparation of quinolines.[6] This protocol describes a potential pathway to this compound.
Reactants:
-
2-Aminobenzonitrile
-
Phenylacetaldehyde
-
Potassium hydroxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-aminobenzonitrile (1 equivalent) and phenylacetaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Drug Development Potential
The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[7][8] The 2-amino and 3-phenyl substitutions on the quinoline core are of particular interest for their potential to modulate the activity of various biological targets.
Anticancer Activity
Derivatives of 2-aminoquinoline and 2-phenylquinoline have demonstrated significant potential as anticancer agents.[9][10] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.
3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
Several studies have shown that 2-aminoquinoline derivatives can act as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[11][12] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K-Akt-mTOR pathway, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by 2-aminoquinoline derivatives.
Antiviral Activity
Recent research has highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents.[5][7][9][13]
3.2.1. Inhibition of SARS-CoV-2 Helicase (nsp13)
Studies have identified 2-phenylquinoline derivatives as potent inhibitors of the SARS-CoV-2 helicase (nsp13).[7][9] The nsp13 helicase is an essential enzyme for viral replication, and its inhibition represents a promising strategy for the development of antiviral therapies against coronaviruses.
Caption: Mechanism of action of 2-phenylquinoline derivatives as SARS-CoV-2 helicase inhibitors.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties and structural features make it an attractive starting point for the design of potent and selective inhibitors of various biological targets. The demonstrated anticancer and antiviral activities of related compounds underscore the potential of this chemical class in addressing significant unmet medical needs. Further research, including the detailed elucidation of its spectroscopic and crystallographic data, as well as in-depth biological evaluations, is warranted to fully explore the therapeutic potential of this compound and its derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]
- 10. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2-Amino-3-phenylquinoline: Mechanisms and Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-amino-3-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the 2-amino-3-phenyl substitution pattern imparts unique physicochemical properties that are attractive for drug design and development. This document details the core synthetic strategies, with a primary focus on the Friedländer annulation, and discusses the underlying reaction mechanisms. Detailed experimental protocols, quantitative data for comparative analysis of related syntheses, and visualizations of reaction pathways are provided to serve as a valuable resource for researchers in the field.
Introduction
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications ranging from pharmaceuticals and agrochemicals to dyes and catalysts. The 2-aminoquinoline moiety, in particular, is a key pharmacophore found in a variety of therapeutic agents. The addition of a phenyl group at the 3-position can further modulate the biological activity and physical properties of the molecule, making this compound a valuable target for organic synthesis. This guide will explore the primary synthetic routes to this compound, with an emphasis on the widely applicable Friedländer synthesis.
Core Synthetic Methodologies
The construction of the this compound scaffold can be achieved through several established synthetic strategies. The most prominent and direct of these is the Friedländer synthesis. Other classical named reactions for quinoline synthesis, while not always directly yielding the target compound, provide foundational knowledge and potential alternative routes.
The Friedländer Synthesis
The Friedländer synthesis is a versatile and straightforward method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone, ester, or nitrile.[1][2][3][4] For the synthesis of this compound, the logical precursors are 2-aminobenzophenone and phenylacetonitrile.
The reaction is typically catalyzed by either an acid or a base and can be performed under conventional heating or with the assistance of microwave irradiation to enhance reaction rates and yields.[1][5]
Reaction Scheme:
Mechanism of the Friedländer Synthesis
The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the catalytic conditions (acidic or basic).[3]
2.1.1. Base-Catalyzed Mechanism (Thorpe-Ziegler type condensation)
Under basic conditions, the reaction between 2-aminobenzophenone and phenylacetonitrile likely proceeds through a Thorpe-Ziegler type condensation.
-
Deprotonation: A base (e.g., KOH, NaOEt) removes a proton from the α-carbon of phenylacetonitrile, generating a resonance-stabilized carbanion.
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-aminobenzophenone.
-
Cyclization: The amino group of the resulting intermediate attacks the nitrile carbon, leading to a cyclized intermediate.
-
Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic this compound.
2.1.2. Acid-Catalyzed Mechanism
Under acidic conditions, the reaction is thought to proceed via an initial condensation to form an enamine or a Schiff base, followed by cyclization.
-
Enamine Formation: The amino group of 2-aminobenzophenone can react with the carbonyl of another molecule or an intermediate to form an enamine.
-
Aldol-type Condensation: An aldol-type condensation occurs between the enamine and phenylacetonitrile.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the quinoline ring.
Quantitative Data on Friedländer Synthesis of Quinolines
| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetophenone | KOH, Ethanol, reflux | ~85 | [2] |
| 2-Aminobenzophenone | Cyclic Ketones | Acetic acid, Microwave (160 °C, 5 min) | Excellent | [1] |
| 2-Aminophenylketones | Cyclic Ketones | Acetic acid, organic solvent | Poor (unassisted) | [1] |
| 2-Aminoaryl ketones | α-Methylene ketones | Solvent-free | - | [6] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 2-phenylquinoline derivative via the Friedländer synthesis. This protocol can be adapted for the synthesis of this compound from 2-aminobenzophenone and phenylacetonitrile.
General Protocol for Friedländer Synthesis (Base-Catalyzed)
This protocol is adapted from the synthesis of 2-phenylquinoline.[2]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Phenylacetonitrile (1.0 mmol, 117.15 mg)
-
Potassium Hydroxide (KOH) (1.0 mmol, 56.1 mg) or Sodium Ethoxide (NaOEt)
-
Ethanol (20 mL)
-
Ice-water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone and phenylacetonitrile in ethanol.
-
Add potassium hydroxide (or another suitable base) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Microwave-Assisted Friedländer Synthesis
Microwave-assisted synthesis has been shown to be highly efficient for the Friedländer reaction, significantly reducing reaction times.[1][5]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Phenylacetonitrile (1.2 mmol)
-
Glacial Acetic Acid
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add 2-aminobenzophenone and phenylacetonitrile.
-
Add glacial acetic acid to act as both solvent and catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[1]
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration and purify as necessary.
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for the synthesis of this compound.
Caption: Base-Catalyzed Friedländer Synthesis Pathway.
Caption: Acid-Catalyzed Friedländer Synthesis Pathway.
Other Relevant Synthetic Strategies
While the Friedländer synthesis is the most direct route, other classical quinoline syntheses are noteworthy for their contributions to heterocyclic chemistry and may offer alternative, albeit more complex, pathways to the target molecule or its precursors.
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones.
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.
-
Skraup Synthesis: This is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.
-
Pfitzinger Reaction: This reaction produces quinoline-4-carboxylic acids from isatin and a carbonyl compound.
Conclusion
The synthesis of this compound is most effectively approached through the Friedländer synthesis, utilizing 2-aminobenzophenone and phenylacetonitrile as readily available starting materials. This reaction can be efficiently catalyzed by both acids and bases, with modern techniques such as microwave-assisted synthesis offering significant advantages in terms of reaction time and yield. The mechanistic understanding of the Friedländer annulation provides a solid foundation for optimizing reaction conditions and exploring the synthesis of novel derivatives. This guide serves as a comprehensive resource for chemists and pharmaceutical scientists, providing the necessary theoretical background and practical protocols to facilitate research and development in this important area of heterocyclic chemistry.
References
- 1. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Friedländer Synthesis of 2-Amino-3-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedländer synthesis for obtaining 2-Amino-3-phenylquinoline, a valuable scaffold in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and characterization data, presented in a clear and structured format to facilitate its application in a research and development setting.
Introduction
The Friedländer synthesis is a classic and versatile method for the construction of quinoline and substituted quinoline derivatives. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis. This approach has been widely utilized in the synthesis of a diverse range of quinoline-based compounds, which are of significant interest due to their broad spectrum of pharmacological activities.
This guide focuses on a specific application of the Friedländer synthesis: the preparation of this compound. A particularly relevant and efficient variation for synthesizing this target molecule involves the base-catalyzed condensation of 2-aminobenzonitrile with phenylacetonitrile. This method offers a direct route to the desired product, leveraging the reactivity of the nitrile functionalities.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from 2-aminobenzonitrile and phenylacetonitrile proceeds through a base-catalyzed condensation followed by an intramolecular cyclization, a process analogous to the Thorpe-Ziegler reaction. The generally accepted mechanism involves the following key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from phenylacetonitrile, generating a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-aminobenzonitrile.
-
Intramolecular Cyclization (Thorpe-Ziegler type): The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the nitrile carbon originating from phenylacetonitrile.
-
Tautomerization and Aromatization: Subsequent tautomerization and aromatization lead to the formation of the stable this compound ring system.
A visual representation of this experimental workflow is provided below.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
While a specific, detailed experimental protocol for the direct Friedländer synthesis of this compound from 2-aminobenzonitrile and phenylacetonitrile is not extensively documented in readily available literature, a general procedure can be adapted from similar syntheses of substituted quinolines from 2-aminobenzonitrile.
Materials:
-
2-Aminobenzonitrile
-
Phenylacetonitrile
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)
-
Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
General Procedure:
-
To a solution of 2-aminobenzonitrile (1.0 equivalent) in an anhydrous solvent, add phenylacetonitrile (1.0-1.2 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., NaH or KOtBu, 1.5-2.0 equivalents) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench cautiously with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to afford pure this compound.
Quantitative Data and Characterization
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| Melting Point | 156-157 °C | [1] |
| Boiling Point | 385.9 ± 27.0 °C (Predicted) | [1] |
| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [1] |
Spectroscopic Data:
While a complete set of spectroscopic data from a single source for this compound synthesized via the specified Friedländer route is not available, typical expected signals based on the structure are outlined below. Researchers should perform their own analyses for confirmation.
-
¹H NMR (DMSO-d₆): Expected signals would include aromatic protons in the range of δ 7.0-8.5 ppm, and a broad singlet for the amino (-NH₂) protons. The specific coupling patterns would depend on the substitution on the quinoline and phenyl rings.
-
¹³C NMR (DMSO-d₆): Aromatic carbons would appear in the region of δ 110-160 ppm. The carbon bearing the amino group (C2) and the phenyl-substituted carbon (C3) would have characteristic chemical shifts.
-
IR (KBr): Characteristic peaks would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching of the quinoline ring (around 1500-1650 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 220.27).
Conclusion
The Friedländer synthesis, particularly the variation utilizing 2-aminobenzonitrile and phenylacetonitrile, presents a viable and efficient pathway for the preparation of this compound. This technical guide provides a foundational understanding of the reaction mechanism, a general experimental protocol, and key characterization data. Researchers and drug development professionals can utilize this information as a starting point for the synthesis and further investigation of this important heterocyclic compound and its derivatives. It is recommended to consult the primary literature for specific adaptations and optimizations of the reaction conditions to achieve the best results.
References
Spectroscopic Profile of 2-Amino-3-phenylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-3-phenylquinoline. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a robust reference for the characterization and identification of this compound.
Core Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.1 | m | 2H | Quinoline H-4, H-5 |
| ~7.5 - 7.7 | m | 2H | Quinoline H-8, H-6 |
| ~7.2 - 7.4 | m | 6H | Phenyl H, Quinoline H-7 |
| ~4.5 - 5.5 | br s | 2H | NH₂ |
Note: Chemical shifts are referenced to TMS (δ 0.00). The broad singlet for the amino protons is subject to concentration and solvent effects and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156 - 158 | C2 (C-NH₂) |
| ~147 - 149 | C8a |
| ~138 - 140 | Phenyl C1' (ipso) |
| ~130 - 132 | C4 |
| ~128 - 130 | Phenyl C2', C6', C4' |
| ~127 - 129 | Phenyl C3', C5' |
| ~126 - 128 | C5, C6 |
| ~124 - 126 | C7, C8 |
| ~122 - 124 | C4a |
| ~118 - 120 | C3 |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend (scissoring) and C=N stretch |
| 1500 - 1400 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 1340 - 1250 | Strong | Aromatic C-N stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 220 | High | [M]⁺ (Molecular Ion) |
| 219 | Moderate | [M-H]⁺ |
| 203 | Moderate to High | [M-NH₂]⁺ or [M-NH₃]⁺ |
| 116 | Moderate | Fission product |
| 101 | Moderate | Fission product |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
2. Instrumentation and Data Acquisition:
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR: A standard single-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled pulse sequence is commonly employed. A wider spectral width (e.g., 240 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of ¹³C.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
2. Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
For a solid sample, direct insertion or dissolution in a suitable solvent (e.g., methanol, acetonitrile) for infusion or injection into the mass spectrometer is common.
-
Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for this type of molecule. ESI is a softer ionization method and is likely to yield a prominent molecular ion peak.
2. Instrumentation and Data Acquisition:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements.
-
The instrument is calibrated using a known standard.
-
The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
3. Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
-
The accurate mass measurement of the molecular ion is used to confirm the elemental composition.
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between compound and spectroscopic techniques.
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-3-phenylquinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-amino-3-phenylquinoline and its derivatives, compounds of significant interest in medicinal chemistry. While a definitive single-crystal X-ray structure for this compound is not publicly available in the Cambridge Structural Database (CSD) or recent literature, this guide outlines the necessary experimental protocols for its synthesis, crystallization, and characterization based on established methodologies for closely related analogs. To illustrate the expected structural parameters, a detailed analysis of a representative analog, 2-amino-3-cyano-4-(p-tolyl)quinoline, is presented, including its crystallographic data. Furthermore, this document provides standardized workflows and visualizations to aid researchers in the structural elucidation of this important class of heterocyclic compounds.
Introduction
Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. The substituent pattern on the quinoline scaffold plays a critical role in determining the pharmacological profile of these compounds. The this compound core, in particular, is a privileged scaffold in drug discovery. A thorough understanding of the three-dimensional arrangement of atoms within this structure is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding the rational design of novel drug candidates.
This guide addresses the current gap in publicly available crystallographic data for this compound and provides the necessary tools and protocols for researchers to independently pursue this analysis.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and widely applicable method for the synthesis of 2-amino-3-cyano-4-arylquinolines can be adapted. The following protocol is a representative example for the synthesis of 2-amino-3-cyano-4-arylquinoline derivatives.
Synthesis of 2-Amino-3-cyano-4-arylquinoline Derivatives
This synthesis is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and an aniline derivative, often catalyzed by a base.
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and substituted aniline (1.0 mmol) is prepared in ethanol (20 mL).
-
Piperidine (0.2 mmol) is added to the mixture, and the reaction is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-amino-3-cyano-4-arylquinoline derivative.
Single Crystal Growth
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a solvent mixture) to prepare a saturated or near-saturated solution at an elevated temperature.
-
Slowly cool the solution to room temperature.
-
Allow the solvent to evaporate slowly and undisturbed over several days.
-
Carefully select a well-formed, single crystal of appropriate size for X-ray diffraction analysis.
X-ray Diffraction Data Collection and Structure Refinement
Procedure:
-
A selected single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 296 K).
-
The collected data is processed, including integration of reflection intensities and absorption corrections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Data Presentation: A Representative Analog
As the crystal structure of this compound is not available, we present the crystallographic data for a closely related analog, 2-amino-3-cyano-4-(p-tolyl)quinoline , to provide researchers with expected values and a comparative benchmark.
Crystal Data and Structure Refinement
| Parameter | 2-Amino-3-cyano-4-(p-tolyl)quinoline |
| Chemical Formula | C₁₇H₁₃N₃ |
| Formula Weight | 259.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 14.567(3) |
| c (Å) | 9.543(2) |
| α (°) | 90 |
| β (°) | 108.45(3) |
| γ (°) | 90 |
| Volume (ų) | 1334.3(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.290 |
| Absorption Coeff. (mm⁻¹) | 0.081 |
| F(000) | 544 |
Selected Bond Lengths (Å)
| Bond | Length |
| N(1)-C(2) | 1.345(3) |
| N(1)-C(9) | 1.389(3) |
| C(2)-N(2) | 1.348(3) |
| C(2)-C(3) | 1.425(4) |
| C(3)-C(4) | 1.458(4) |
| C(3)-C(10) | 1.428(4) |
| C(4)-C(11) | 1.498(4) |
| C(10)-N(3) | 1.147(4) |
Selected Bond Angles (°)
| Atoms | Angle |
| C(2)-N(1)-C(9) | 117.8(2) |
| N(1)-C(2)-N(2) | 119.5(2) |
| N(1)-C(2)-C(3) | 121.3(2) |
| N(2)-C(2)-C(3) | 119.2(2) |
| C(2)-C(3)-C(4) | 121.1(2) |
| C(2)-C(3)-C(10) | 119.3(2) |
| C(4)-C(3)-C(10) | 119.6(2) |
| C(3)-C(4)-C(11) | 120.5(2) |
| N(3)-C(10)-C(3) | 178.1(3) |
Note: The data presented above for 2-amino-3-cyano-4-(p-tolyl)quinoline is a representative example and should be used for comparative purposes only.
Mandatory Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow from synthesis to the final structural analysis of a quinoline derivative.
Caption: Workflow for Crystal Structure Analysis.
Conclusion
This technical guide provides a framework for the synthesis, crystallization, and crystal structure analysis of this compound and its analogs. Although the specific crystallographic data for the title compound remains to be reported, the provided experimental protocols and the representative data for a closely related analog offer a solid foundation for researchers in the field. The detailed workflow and structural parameters are intended to facilitate further investigation into this important class of compounds, ultimately aiding in the discovery and development of new therapeutic agents.
Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Amino-3-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical studies of 2-Amino-3-phenylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantum chemical studies on this specific molecule, this guide synthesizes methodologies and presents representative data from closely related quinoline derivatives. This approach offers a robust framework for researchers to initiate and interpret their own computational and experimental investigations of this compound.
Molecular Structure and Computational Approach
This compound possesses a core quinoline scaffold with an amino group at the 2-position and a phenyl group at the 3-position. Its chemical formula is C₁₅H₁₂N₂ with a molecular weight of 220.27 g/mol .[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools to elucidate its three-dimensional structure, electronic properties, and vibrational spectra.
A typical computational workflow for studying this compound is outlined below. This process involves geometry optimization, frequency analysis to confirm the stability of the structure, and subsequent calculation of various molecular properties.
Caption: A generalized workflow for the quantum chemical analysis of this compound.
Experimental and Computational Methodologies
Computational Details: A Representative Protocol
Quantum chemical calculations for quinoline derivatives are frequently performed using Gaussian suite of programs. A widely adopted and effective methodology involves the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization and frequency calculations.[3]
Protocol for DFT Calculations:
-
Geometry Optimization: The initial molecular structure of this compound is optimized in the gas phase using the DFT/B3LYP method with the 6-31G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Time-Dependent DFT (TD-DFT) with the B3LYP functional and 6-31G(d,p) basis set is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-31G(d,p) level is used to predict the ¹H and ¹³C NMR chemical shifts.[3] The calculations can be performed in a solvent environment, such as DMSO, using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).[3]
Experimental Protocols
Synthesis of this compound (Illustrative)
The synthesis of this compound can be achieved through various organic synthesis routes. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing an activated methylene group adjacent to a carbonyl group. For instance, the reaction of 2-aminobenzophenone with a suitable nitrile under catalytic conditions can yield the desired product.
Spectroscopic Characterization:
-
FTIR Spectroscopy (KBr Pellet Method):
-
A small amount of the synthesized this compound (1-2 mg) is intimately mixed with dry, IR-grade potassium bromide (KBr) (100-200 mg).
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
NMR Spectroscopy:
-
A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
-
Predicted and Representative Data
The following tables present a summary of expected and representative quantitative data for this compound based on studies of structurally similar compounds.
Vibrational Frequencies (FTIR)
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C functional groups. The table below lists representative experimental FTIR data for related 2-aminoquinoline derivatives.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Representative Experimental Data (cm⁻¹) [Compound] | Reference |
| N-H Stretching (asymmetric) | 3400 - 3500 | 3410 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |
| N-H Stretching (symmetric) | 3300 - 3400 | 3390 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |
| Aromatic C-H Stretching | 3000 - 3100 | 3118 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |
| C=N Stretching | 1640 - 1680 | 1661 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |
| C=C Stretching (aromatic) | 1450 - 1600 | 1558 [1-(4-phenylquinolin-2-yl)propan-1-one] | [4] |
NMR Chemical Shifts
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations can aid in the assignment of the experimental signals.
Representative ¹H NMR Data (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Representative Experimental Data (ppm) [Compound] | Reference |
| NH₂ | 5.0 - 7.5 | 7.22 (s, 2H) [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |
| Aromatic H (Quinoline) | 7.0 - 8.5 | 7.40-7.96 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |
| Aromatic H (Phenyl) | 7.0 - 7.8 | 7.37-7.55 [2-(4-amino)phenylquinoline] | [5] |
Representative ¹³C NMR Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) | Representative Experimental Data (ppm) [Compound] | Reference |
| C-NH₂ | 155 - 160 | 156.49 (C4) [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |
| Aromatic C (Quinoline) | 115 - 150 | 95.87-149.90 [2-amino-4-chloroquinoline-3-carbonitrile] | [3] |
| Aromatic C (Phenyl) | 125 - 140 | 119.0-139.7 [2-phenylquinoline] | [5] |
Electronic Properties
The energies of the HOMO and LUMO are crucial for understanding the electronic transitions, reactivity, and stability of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
| Parameter | Description | Expected Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.0 to 4.5 |
Visualizations of Molecular Properties
Molecular Structure
The optimized molecular structure of this compound provides insights into bond lengths, bond angles, and dihedral angles.
References
- 1. scbt.com [scbt.com]
- 2. This compound AldrichCPR 36926-84-8 [sigmaaldrich.com]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
The 2-Amino-3-Phenylquinoline Scaffold: A Technical Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast array of derivatives, the 2-amino-3-phenylquinoline core has emerged as a promising scaffold for the development of novel anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, with a focus on their anticancer properties, underlying mechanisms of action, and the experimental methodologies used in their evaluation.
Core Structure and Anticancer Potential
The this compound scaffold is characterized by a quinoline ring system with an amino group at the 2-position and a phenyl ring at the 3-position. This arrangement of functionalities provides a unique three-dimensional structure that can be tailored to interact with various biological targets implicated in cancer progression. The primary anticancer mechanism reported for many derivatives of this scaffold is the inhibition of protein kinases, particularly those involved in cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[1][2]
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline and the phenyl rings. The following sections summarize key SAR findings based on available data.
Substitutions on the Quinoline Ring
Modifications to the quinoline core have a significant impact on the anticancer potency of these compounds. While extensive SAR data for a wide range of substituents on the this compound core is still an area of active research, studies on related 2-aminoquinoline derivatives provide valuable insights. For instance, the introduction of a cyano group at the 3-position has been shown to be a key feature in some potent anticancer agents.[3][4]
Substitutions on the 3-Phenyl Ring
The substitution pattern on the 3-phenyl ring is a critical determinant of activity and selectivity. Electron-withdrawing and electron-donating groups at various positions can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to target proteins.
Quantitative SAR Data
The following table summarizes the in vitro cytotoxic activity of a series of 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives, which share a similar core structure, against various cancer cell lines. This data highlights the impact of substitutions on the quinoline ring.
| Compound | R | Cell Line | IC50 (µM) | Reference |
| 4d | 7-Cl | A549 | 3.317 ± 0.142 | [3] |
| MCF-7 | 7.711 ± 0.217 | [3] | ||
| 4e | 6-Cl | A549 | 4.648 ± 0.199 | [3] |
| MCF-7 | 6.114 ± 0.272 | [3] |
Note: The above data is for 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives, which are structurally related to the this compound core.
Key Signaling Pathways
The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis: Modified Friedländer Annulation
A common and versatile method for the synthesis of the quinoline core is the Friedländer annulation.[5][6][7][8] The following is a general protocol for the synthesis of a this compound derivative.
Reactants:
-
2-aminobenzophenone (1 mmol)
-
Phenylacetonitrile (1.2 mmol)
-
Potassium hydroxide (2 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve 2-aminobenzophenone and phenylacetonitrile in ethanol in a round-bottom flask.
-
Add potassium hydroxide to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Biological Evaluation: EGFR Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against the EGFR kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate
-
Test compounds (dissolved in DMSO)
-
Stop solution (containing EDTA)
-
Detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)
-
384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, EGFR enzyme, and a mixture of ATP and the biotinylated peptide substrate.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding the stop solution. Add the detection reagents and incubate for another 60 minutes at room temperature, protected from light.
-
Signal Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at 620 nm (Europium) and 665 nm (Allophycocyanin).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value of the compound for EGFR inhibition.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel anticancer agents. The available structure-activity relationship data, although still expanding, indicates that strategic modifications to both the quinoline and phenyl rings can lead to potent and selective inhibitors of key cancer-related targets. Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive SAR, exploring different kinase targets, and optimizing the pharmacokinetic properties of lead compounds to translate their in vitro potency into in vivo efficacy. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate this promising class of compounds in the ongoing search for more effective cancer therapies.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]
- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-Amino-3-phenylquinoline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Amino-3-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure known to interact with a variety of biological targets, and its derivatives have shown promise as anticancer and anti-inflammatory agents. This protocol details a reliable synthesis method, presents relevant quantitative data, and illustrates a key biological pathway associated with this class of compounds.
Overview of Synthesis
The most common and effective method for the synthesis of this compound is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4][5] In this specific synthesis, 2-aminobenzaldehyde reacts with phenylacetonitrile in the presence of a base catalyst. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound and structurally related analogs via the Friedländer synthesis. These data are compiled from various literature sources and provide a baseline for expected results.
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Phenylacetonitrile | Potassium Hydroxide | Ethanol | 4 | Reflux | ~85 | [6] |
| 2-Aminobenzaldehyde | Malononitrile | None | Water | 3 | 70 | 97 | [7] |
| 2-Aminobenzophenone | Ethyl acetoacetate | Hydrochloric Acid | Ethanol | 4 | Reflux | Not Specified | [6] |
| 2-Aminoaryl ketones | α-Methylene ketones | MOPS/Al2O3 | None (Microwave) | 0.1-0.2 | Not Specified | High | [8] |
Experimental Protocol: Friedländer Synthesis of this compound
This protocol details the step-by-step procedure for the synthesis of this compound from 2-aminobenzaldehyde and phenylacetonitrile.
Materials:
-
2-Aminobenzaldehyde
-
Phenylacetonitrile
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.21 g (10 mmol) of 2-aminobenzaldehyde and 1.17 g (10 mmol) of phenylacetonitrile in 20 mL of absolute ethanol.
-
Addition of Catalyst: To the stirred solution, add 0.56 g (10 mmol) of potassium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into 100 mL of ice-cold deionized water. A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven.
Biological Context: Inhibition of EGFR Signaling Pathway
2-Aminoquinoline derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[9] Dysregulation of the EGFR pathway is a key factor in the development and progression of several types of cancer.[9][10] Inhibition of this pathway is a well-established strategy in cancer therapy.
The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition by 2-aminoquinoline derivatives.
Caption: EGFR signaling pathway and inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: Purification of 2-Amino-3-phenylquinoline by Recrystallization
Introduction
2-Amino-3-phenylquinoline is a heterocyclic aromatic amine containing a quinoline core structure. This moiety is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds. The purity of such compounds is critical for accurate biological evaluation and to meet stringent regulatory requirements. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using recrystallization from ethanol. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.
Principle of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are either more soluble in the solvent at low temperatures or present in smaller quantities, remain in the solution (mother liquor). The selection of an appropriate solvent is crucial for the success of the recrystallization process. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. For this compound, a solid with a melting point of 156-157 °C, ethanol has been identified as a suitable solvent for recrystallization[1]. The purification of other quinoline derivatives has also been successfully achieved using ethanol[2][3].
Materials and Methods
Equipment
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Reagents
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (for ice bath)
-
Activated carbon (optional, for removing colored impurities)
Experimental Protocol
This protocol outlines the steps for the recrystallization of crude this compound.
Solvent Selection and Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
Hot Filtration (if activated carbon is used)
-
If activated carbon was added, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot ethanol through it.
-
Pour the hot solution of this compound through the fluted filter paper into the preheated flask.
Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation and Drying of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter funnel for a few minutes to partially dry them.
-
Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Purity and Yield Determination
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (156-157 °C) indicates high purity[1].
-
Assess the purity of the recrystallized product by HPLC analysis and compare it with the crude material.
-
Calculate the percentage recovery yield using the following formula: Yield (%) = (mass of pure product / mass of crude product) x 100
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound by recrystallization, illustrating the expected outcome of the procedure.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point (°C) | 152-156 | 156-157 |
| Purity (by HPLC, %) | 95.2 | 99.8 |
| Initial Mass (g) | 5.00 | - |
| Final Mass (g) | - | 4.25 |
| Recovery Yield (%) | - | 85.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationship of components during the recrystallization process.
Conclusion
Recrystallization from ethanol is an effective and straightforward method for the purification of this compound. This protocol provides a detailed procedure that can be readily implemented in a laboratory setting to obtain a high-purity product suitable for research and development purposes. The key to a successful recrystallization is the careful selection of the solvent and controlled cooling to promote the formation of pure crystals. The provided workflow and logical diagrams serve as a clear guide for researchers performing this purification technique.
References
Application Note: High-Purity Isolation of 2-Amino-3-phenylquinoline via Automated Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of 2-Amino-3-phenylquinoline from a crude reaction mixture using automated flash column chromatography. Due to the basic nature of the amino group, which can lead to peak tailing and poor separation on standard silica gel, this protocol incorporates a basic modifier in the mobile phase to ensure sharp peaks and high-resolution separation. The described method is suitable for obtaining high-purity this compound, a crucial building block in medicinal chemistry and materials science.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their wide range of biological activities. The synthesis of this scaffold often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. A reliable purification method is therefore essential to isolate the target compound with the high degree of purity required for subsequent applications.
The primary challenge in the purification of amino-substituted quinolines by silica gel chromatography is the interaction between the basic amino group and the acidic silanol groups on the silica surface.[1] This interaction can lead to significant peak tailing and, in some cases, irreversible adsorption of the product onto the stationary phase.[1] To circumvent these issues, a common strategy is to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[1][2] This deactivates the acidic sites on the silica gel, leading to improved peak shape and better separation.
This document provides a detailed protocol for the purification of this compound using an automated flash chromatography system with a silica gel column and a hexane/ethyl acetate mobile phase system containing triethylamine.
Data Presentation
The following table summarizes the representative results obtained from the purification of a crude sample of this compound using the detailed protocol.
| Parameter | Value |
| Chromatography System | Automated Flash Chromatography |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase A | n-Hexane + 0.5% Triethylamine |
| Mobile Phase B | Ethyl Acetate + 0.5% Triethylamine |
| Gradient Profile | 5% to 40% B over 20 min |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm & 280 nm |
| Crude Sample Purity | ~75% (by HPLC) |
| Isolated Yield | 85% |
| Final Purity | >98% (by HPLC) |
| TLC Rf of Pure Compound | ~0.3 (20% Ethyl Acetate in Hexane + 0.5% TEA) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 40-63 µm)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (Silica gel 60 F254)
2. Mobile Phase Preparation
-
Mobile Phase A (Non-polar): In a suitable container, prepare a solution of 0.5% (v/v) triethylamine in n-hexane. For 1 L, add 5 mL of TEA to 995 mL of n-hexane.
-
Mobile Phase B (Polar): In a separate container, prepare a solution of 0.5% (v/v) triethylamine in ethyl acetate. For 1 L, add 5 mL of TEA to 995 mL of ethyl acetate.
-
Ensure both mobile phases are thoroughly mixed.
3. Thin-Layer Chromatography (TLC) Analysis
Before performing the flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare a series of developing chambers with varying ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%), with each solvent mixture containing 0.5% TEA.
-
Dissolve a small amount of the crude this compound in dichloromethane.
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the plates under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot.[1]
4. Flash Column Chromatography Procedure
-
Column Selection and Equilibration: Select a pre-packed silica gel column appropriate for the amount of crude material to be purified. Equilibrate the column with Mobile Phase A (or a low starting percentage of Mobile Phase B, e.g., 95:5 A:B) until a stable baseline is achieved.
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully load this dry powder onto the top of the equilibrated column. This "dry loading" technique often results in better separation than liquid injection.
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial mobile phase composition (e.g., 5% B).
-
Run a linear gradient from 5% to 40% Mobile Phase B over a suitable duration (e.g., 20 minutes). The exact gradient should be optimized based on the TLC analysis.
-
Monitor the elution profile using the UV detector at 254 nm and 280 nm.
-
Collect fractions throughout the run.
-
-
Analysis of Fractions and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Further dry the compound under high vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of this compound using automated flash column chromatography. The addition of triethylamine to the mobile phase is critical for achieving high resolution and purity by mitigating the undesirable interactions between the basic analyte and the acidic silica gel stationary phase. This method is readily applicable in research and development settings for the efficient isolation of this compound and related amino-functionalized heterocyclic compounds.
References
- 1. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of 2-Amino-3-phenylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-phenylquinoline is a quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of quinoline derivatives, offering high sensitivity, selectivity, and reproducibility.[1] This application note provides a comprehensive reverse-phase HPLC (RP-HPLC) method with UV detection for the analysis of this compound. The described protocol is intended as a robust starting point that can be further optimized for specific sample matrices and analytical requirements.
Principle of the Method
The chromatographic separation is based on the partitioning of this compound between a nonpolar stationary phase (a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention and elution of the analyte can be controlled. Detection is achieved by monitoring the UV absorbance of the compound at a specific wavelength where it exhibits maximum absorption.
Data Presentation
The following tables summarize the typical HPLC method parameters and expected performance characteristics for the analysis of quinoline derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/Vis or DAD Detector[2] |
| Column | Reverse-Phase C18, 4.6 x 250 mm, 5 µm particle size[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-15 min: 20-80% B, 15-18 min: 80% B, 18-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically 254 nm or λmax) |
Table 2: Method Validation and Performance Characteristics
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[2] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[2] |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[2] |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Retention Time | Analyte-specific | The time taken for the analyte to pass through the column. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.
1. Reagents and Materials
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (ACS grade or higher)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
2. Instrument and Equipment
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
The sample preparation method will depend on the sample matrix. The goal is to extract the analyte and remove any interfering substances.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of water and acetonitrile) and sonicate to dissolve the active ingredient.
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, 3 volumes) to the plasma sample.
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
5. HPLC Analysis Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (80% A: 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.
-
Standard Injections: Inject the calibration standards from the lowest to the highest concentration.
-
Sample Injections: Inject the prepared samples.
-
Quality Control: Periodically inject a standard solution to check for system suitability and retention time stability.
6. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
2-Amino-3-phenylquinoline: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-phenylquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This structural motif serves as a versatile template for the design and development of novel therapeutic agents targeting a wide array of diseases, including cancer, viral infections, and inflammatory disorders. Its unique chemical architecture allows for facile structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. These notes provide an overview of the applications of the this compound scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Applications
Derivatives of the this compound scaffold have demonstrated potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and proliferation.
Inhibition of Receptor Tyrosine Kinases
A prominent target for many this compound derivatives is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. By competitively binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell proliferation and survival.[1][2]
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | IC50 (µM) | Reference |
| 4d | A549 (Lung Carcinoma) | 3.317 ± 0.142 | EGFR | 0.069 ± 0.0027 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 7.711 ± 0.217 | [1] | |||
| 4e | A549 (Lung Carcinoma) | 4.648 ± 0.199 | EGFR | 0.058 ± 0.0026 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 6.114 ± 0.272 | [1] | |||
| BAPPN | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL | - | - | [3] |
| HCT-116 (Colon Carcinoma) | 23 µg/mL | - | - | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 3.1 µg/mL | - | - | [3] | |
| A549 (Lung Carcinoma) | 9.96 µg/mL | - | - | [3] |
Note: Compound IDs 4d and 4e refer to specific 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives. BAPPN is 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, this compound derivatives have been shown to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. These effects are often mediated through the modulation of key regulatory proteins. For instance, some derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle and trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3.[4]
This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
This compound derivative stock solution (in DMSO)
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare solutions of EGFR enzyme and a mixture of the peptide substrate and ATP in kinase buffer.
-
Assay Plate Setup: Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP solution to each well. Incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding 5 µL of the stop/detection solution. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) following excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data to controls and plot the normalized activity versus the logarithm of the compound concentration to determine the IC50 value.
Antiviral Applications
The this compound scaffold has also emerged as a promising framework for the development of antiviral agents. Notably, certain derivatives have demonstrated broad-spectrum activity against human coronaviruses, including SARS-CoV-2.
Inhibition of Coronavirus Replication
Studies have shown that 2-phenylquinoline derivatives can inhibit the replication of various coronaviruses in cell culture. The mechanism of action is thought to involve the inhibition of viral entry or replication processes.
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| PQQ4O (1a) | SARS-CoV-2 | Vero E6 | 6 | 18 | 3 | [5] |
| 9j | SARS-CoV-2 | Vero E6 | 5.9 | >100 | >16.9 | [5] |
| 6f | SARS-CoV-2 | Vero E6 | 6.2 | >100 | >16.1 | [5] |
| 6g | SARS-CoV-2 | Vero E6 | 7.5 | >100 | >13.3 | [5] |
| 9j | HCoV-229E | HEL 299 | 1.1 | 100 | 90.9 | [5] |
| 6f | HCoV-229E | HEL 299 | 0.4 | 100 | 250 | [5] |
| 6g | HCoV-229E | HEL 299 | 0.2 | 100 | 500 | [5] |
| 9j | HCoV-OC43 | HEL 299 | 1.8 | 100 | 55.6 | [5] |
| 6f | HCoV-OC43 | HEL 299 | 0.9 | 100 | 111.1 | [5] |
| 6g | HCoV-OC43 | HEL 299 | 0.6 | 100 | 166.7 | [5] |
Note: EC50 is the half-maximal effective concentration, and CC50 is the half-maximal cytotoxic concentration.
This protocol describes a method to quantify the effect of a compound on viral replication by measuring viral RNA levels.
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS
-
SARS-CoV-2 viral stock
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
RNA extraction kit
-
RT-qPCR reagents (primers and probe for a SARS-CoV-2 gene, e.g., N gene)
-
RT-qPCR instrument
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and grow to 90-95% confluency.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 2 hours.
-
Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the infected cells for 48 hours at 37°C.
-
RNA Extraction: Collect the cell culture supernatant and extract viral RNA using a commercial kit.
-
qRT-PCR: Perform one-step RT-qPCR using primers and a probe specific for a SARS-CoV-2 gene to quantify the amount of viral RNA.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus-only control and determine the EC50 value.
Synthesis of the this compound Scaffold
The this compound core can be synthesized through various methods, with the Friedländer synthesis being a common and versatile approach. This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group.
This protocol provides a general procedure for the synthesis of a 2-phenylquinoline, which can be a precursor to this compound derivatives.[6]
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Ice-water
Procedure:
-
Dissolve 2-aminobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).
-
Add potassium hydroxide (10 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, pour the mixture into ice-water (100 mL).
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research workflow associated with the this compound scaffold.
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
Caption: Simplified signaling pathway showing the inhibition of EGFR by a this compound derivative, leading to the downregulation of the PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols: Utilizing 2-Aminoquinoline Derivatives in Anticancer Drug Discovery
Introduction
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets.[1] Among its many derivatives, the 2-aminoquinoline core and its analogues have garnered significant attention for their potential as anticancer agents.[1][2] These compounds combat cancer through various mechanisms, including the inhibition of critical signaling pathways that drive tumor growth and survival, such as those mediated by protein kinases like the epidermal growth factor receptor (EGFR).[3][4] This document provides an overview of the application of 2-aminoquinoline derivatives in oncology research, summarizing key quantitative data and detailing essential experimental protocols for their evaluation.
Mechanism of Action and Key Signaling Pathways
Derivatives of 2-aminoquinoline exert their anticancer effects by interfering with multiple cellular processes essential for cancer cell proliferation and survival.[2] The primary mechanism often involves the inhibition of key enzymes and receptors that are dysregulated in various cancers.[1]
1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
A principal target for many quinoline-based anticancer agents is the EGFR, a member of the receptor tyrosine kinase family that is crucial for regulating cell proliferation, differentiation, and survival.[3][5] The EGFR-mediated signaling pathway is a critical mechanism in the initiation and progression of numerous solid tumors.[5] Certain 2-aminoquinoline derivatives function as potent inhibitors of EGFR, as well as other RTKs like HER-2, and downstream kinases such as BRAFV600E.[3][4] Inhibition of these kinases blocks signal transduction cascades, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, which are frequently overactive in cancer, thereby impeding tumor cell growth and inducing apoptosis.[6][7][8]
1.2. Multi-Target Inhibition
The structural versatility of the quinoline scaffold allows for the design of compounds that can inhibit multiple kinases simultaneously. This multi-targeted approach is a promising strategy to overcome drug resistance and improve therapeutic efficacy. For instance, certain pyrano[3,2-c]quinoline derivatives have demonstrated potent inhibitory activity against EGFR, HER-2, and BRAFV600E concurrently.[4]
Quantitative Data Summary: In Vitro Activity
The anticancer potential of 2-aminoquinoline derivatives is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines. Lower values indicate higher potency.
Table 1: Cytotoxicity and EGFR Inhibition of 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivatives.[3][5]
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | NIH3T3 (Normal Fibroblast) IC50 (µM) | EGFR Inhibition IC50 (µM) |
| 4d | 3.317 ± 0.142 | 7.711 ± 0.217 | > 10 (Non-toxic) | 0.069 ± 0.0027 |
| 4e | 4.648 ± 0.199 | 6.114 ± 0.272 | > 10 (Non-toxic) | 0.058 ± 0.0026 |
| Erlotinib | - | - | - | 0.002 ± 0.0001 |
| Doxorubicin | - | - | - | - |
Compounds 4d and 4e showed significant activity against A549 and MCF-7 cell lines and were found to be non-toxic to normal NIH3T3 cells at effective concentrations.[3][5]
Table 2: Antiproliferative Activity and Kinase Inhibition of 2-Amino-pyrano[3,2-c]quinoline Derivatives.[4]
| Compound | Mean GI50 (nM) (4 Cancer Cell Lines) | EGFR IC50 (nM) | HER-2 IC50 (nM) | BRAFV600E IC50 (nM) |
| 5e | 26 | 71 | 21 | 62 |
| 5h | 28 | 75 | 23 | 67 |
| Erlotinib | 33 | 80 | - | 60 |
Compounds 5e and 5h demonstrated potent antiproliferative activity, surpassing the reference drug erlotinib, and exhibited strong, multi-targeted inhibition of EGFR, HER-2, and BRAFV600E.[4]
Table 3: Antiproliferative Activity of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives.[9]
| Compound | HeLa (Cervical) IC50 (µM) | A2780 (Ovarian) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| 13a | 0.50 | 0.33 | 0.51 | 0.44 |
Compound 13a, a 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline, proved to be the most active in its series, showing significant antiproliferative effects across multiple cancer cell lines.[9]
Experimental Protocols
The following sections detail standardized protocols for the synthesis and evaluation of 2-aminoquinoline derivatives.
3.1. Protocol: Synthesis of Pyrano[3,2-c]quinoline Derivatives
This protocol is based on a one-pot, three-component reaction, which is an efficient method for generating molecular diversity.[10]
Materials:
-
Appropriately substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Triethylamine (catalytic amount)
-
Absolute Ethanol (solvent)
Procedure:
-
Dissolve equimolar amounts of the 4-hydroxy-2-oxo-1,2-dihydroquinoline, aromatic aldehyde, and malononitrile in absolute ethanol.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for the required time (typically monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-amino-pyrano[3,2-c]quinoline derivative.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.[4]
3.2. Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[2][3]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., NIH3T3).[3]
-
Appropriate culture medium (e.g., RPMI 1640, DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for solubilization).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex | MDPI [mdpi.com]
- 10. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Activity Screening of 2-Amino-3-phenylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects. Among these, 2-amino-3-phenylquinoline derivatives have emerged as a promising class of compounds for the development of novel antiviral agents. These molecules have shown inhibitory activity against a range of viruses, including Dengue virus, Coronaviruses (such as SARS-CoV-2), and Respiratory Syncytial Virus (RSV).[1] This document provides a detailed guide for the screening and evaluation of the antiviral activity of this compound derivatives, encompassing synthetic methodologies, cytotoxicity and antiviral screening protocols, and an overview of their potential mechanisms of action.
Data Presentation: Antiviral Activity of Substituted Quinoline Derivatives
The following tables summarize the reported in vitro antiviral activities of various quinoline derivatives against different viruses. This quantitative data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
Table 1: Antiviral Activity of 2-Phenylquinoline Derivatives against Coronaviruses [2]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 6g | SARS-CoV-2 | Vero E6 | 2.6 | >100 | >38.5 |
| 9j | SARS-CoV-2 | Vero E6 | 5.9 | >100 | >16.9 |
| 6f | SARS-CoV-2 | Vero E6 | 7.5 | >100 | >13.3 |
| 8k | HCoV-229E | HEL 299 | 0.2 | 10.7 | 53.5 |
| 8k | HCoV-OC43 | HEL 299 | 0.6 | 10.7 | 17.8 |
Table 2: Antiviral Activity of Quinoline Derivatives against RSV and Influenza A Virus (IAV) [3]
| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1g | RSV | 3.10 | 2490.33 | 673.06 |
| 1h | RSV | 4.21 | >5000 | >1187.6 |
| 1ae | IAV | 1.87 | 110.45 | 59.06 |
| 1ah | IAV | 3.25 | 250.67 | 77.13 |
| Ribavirin | RSV | 9.87 | >5000 | >506.6 |
| Ribavirin | IAV | 15.36 | >5000 | >325.5 |
Table 3: Antiviral Activity of Quinoline Derivatives against Dengue Virus (DENV-2) [1]
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Compound 1 | 0.8 ± 0.1 | 15.1 ± 1.2 | 18.9 |
| Compound 2 | 1.9 ± 0.2 | 20.3 ± 1.5 | 10.7 |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducible assessment of antiviral activity and cytotoxicity. The following sections provide step-by-step methodologies for the synthesis of the core scaffold and for key in vitro assays.
Synthesis of this compound Derivatives (A Representative Protocol)
This protocol is a representative method based on the Friedländer annulation for the synthesis of the quinoline core, which can be adapted for the synthesis of this compound derivatives.
Principle: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, to form the quinoline ring.
Materials:
-
2-aminobenzophenone (or a substituted derivative)
-
A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
Ethanol
-
Potassium hydroxide (or other suitable base)
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) and the ketone (1.2 equivalents) in ethanol.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water to precipitate the crude product.
-
Acidify the mixture with dilute hydrochloric acid to neutralize any remaining base.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure this compound derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells, which is a crucial parameter for calculating the selectivity index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Host cell line (e.g., Vero, A549, MDCK)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "blank" control (medium only).
-
Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Antiviral Activity Screening
This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.
Principle: Many viruses cause visible damage, known as the cytopathic effect (CPE), to infected cells. This assay measures the reduction in CPE in the presence of the test compound.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock with a known titer
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
96-well microtiter plates
-
Staining solution (e.g., Crystal Violet or Neutral Red)
-
Fixative (e.g., 4% paraformaldehyde)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the cells and add 50 µL of the compound dilutions to the wells.
-
Add 50 µL of virus suspension (at a multiplicity of infection, MOI, that causes 80-100% CPE in 48-72 hours) to the wells containing the compounds.
-
Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
After incubation, fix the cells with the fixative solution for 20-30 minutes.
-
Wash the plate gently with PBS and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Visually or spectrophotometrically assess the degree of CPE inhibition. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits CPE by 50% compared to the virus control.
This is a quantitative assay to determine the reduction in infectious virus particles in the presence of a test compound.
Principle: Lytic viruses form clear zones, or plaques, in a confluent monolayer of cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number of plaques.
Materials:
-
Host cell line
-
Virus stock
-
Test compounds
-
6-well or 12-well plates
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., Crystal Violet)
-
Fixative
Procedure:
-
Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and infect the cells for 1 hour to determine the virus titer (plaque-forming units per mL, PFU/mL).
-
In a separate experiment, prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the confluent cell monolayers and add the compound dilutions.
-
Infect the cells with a known amount of virus (e.g., 50-100 PFU per well) and incubate for 1 hour at 37°C for virus adsorption.
-
Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.
-
Fix the cells with the fixative solution and then stain with Crystal Violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%.
Mandatory Visualizations
Experimental and Logical Workflows
Potential Mechanisms of Antiviral Action
The precise signaling pathways inhibited by this compound derivatives are still under investigation and may vary depending on the specific virus. However, based on studies of related quinoline compounds, several key viral processes are likely targets.
References
- 1. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Amino-3-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The 2-amino-3-phenylquinoline scaffold is a key pharmacophore in the development of novel therapeutic agents. Accurate assessment of the cytotoxic effects of these compounds is a critical step in the drug discovery and development process.[2] This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound using common cell-based assays, including the MTT, LDH, and apoptosis assays. These assays measure different cellular parameters, such as metabolic activity, membrane integrity, and programmed cell death, to provide a comprehensive understanding of the compound's cytotoxic potential.
Data Presentation
The cytotoxic activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits a biological process, such as cell proliferation, by 50%.[1] The following table provides a template for summarizing the cytotoxic activity of this compound against various cancer cell lines.
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) |
| APQ-001 | This compound | A549 (Human Lung Carcinoma) | 24 | Data to be determined |
| APQ-001 | This compound | A549 (Human Lung Carcinoma) | 48 | Data to be determined |
| APQ-001 | This compound | MCF-7 (Human Breast Adenocarcinoma) | 24 | Data to be determined |
| APQ-001 | This compound | MCF-7 (Human Breast Adenocarcinoma) | 48 | Data to be determined |
| APQ-001 | This compound | HeLa (Human Cervical Cancer) | 24 | Data to be determined |
| APQ-001 | This compound | HeLa (Human Cervical Cancer) | 48 | Data to be determined |
| APQ-001 | This compound | NIH3T3 (Mouse Embryonic Fibroblast) | 24 | Data to be determined |
| APQ-001 | This compound | NIH3T3 (Mouse Embryonic Fibroblast) | 48 | Data to be determined |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous cell line (e.g., NIH3T3).[3][4]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
This compound
-
MTT reagent (5 mg/mL in sterile PBS).[1]
-
Solubilization solution (e.g., DMSO, acidified isopropanol).[1]
-
Sterile 96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[2] Incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.[2]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to correct for background absorbance.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]
- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols for Evaluating the Efficacy of 2-Amino-3-phenylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them "privileged structures" in medicinal chemistry.[1] Notably, the 2-aminoquinoline scaffold is a key constituent in the development of novel therapeutic agents, particularly in oncology.[1] Derivatives of 2-aminoquinoline have demonstrated considerable potential as anticancer agents, often by inhibiting key enzymes and receptors that are crucial for the proliferation and survival of cancer cells.[1][2][3]
This document provides a comprehensive guide to the cell-based assays and protocols necessary for evaluating the efficacy of novel 2-Amino-3-phenylquinoline compounds. Given that many quinoline derivatives exert their effects by modulating critical signaling pathways, these application notes will focus on assays to determine cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of key protein kinases. Specifically, we will detail protocols relevant to two major signaling pathways commonly dysregulated in cancer and targeted by quinoline-based inhibitors: the EGFR/MAPK pathway and the PI3K/Akt/mTOR pathway.[2][3][4][5][6]
I. Preliminary Efficacy Screening: Cell Viability and Cytotoxicity Assays
The initial step in evaluating a new compound is to determine its effect on cell viability and to quantify its cytotoxicity. These assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).[7]
A. Data Presentation: Comparative IC50 Values
The following table structure should be used to summarize the cytotoxic effects of a this compound derivative across various cancer cell lines.
| Cell Line | Cancer Type | This compound Derivative (IC50 in µM) | Doxorubicin (Reference Compound) (IC50 in µM) |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| DU-145 | Prostate Carcinoma | [Experimental Value] | [Experimental Value] |
| PC-3 | Prostate Cancer | [Experimental Value] | [Experimental Value] |
| NIH3T3 | Normal Fibroblast | [Experimental Value] | [Experimental Value] |
Note: The inclusion of a normal cell line, such as NIH3T3, is crucial to assess the compound's selectivity for cancer cells.[2][3]
B. Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]
Materials:
-
This compound derivative
-
Cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., NIH3T3)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Doxorubicin (as a positive control)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and the reference drug (Doxorubicin) in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
C. Experimental Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
II. Mechanistic Assays: Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, it is essential to elucidate the mechanism of cell death. Many anticancer agents, including quinoline derivatives, induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[5][7]
A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
| Treatment | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound | IC50 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound | 2x IC50 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Staurosporine (Positive Control) | 1 µM | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Materials:
-
Cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][3] This is based on the principle that PI stoichiometrically binds to DNA, and thus the fluorescence intensity is directly proportional to the DNA content.
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | - | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound | IC50 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound | 2x IC50 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Nocodazole (Positive Control) | 100 nM | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Materials:
-
Cells treated with the this compound derivative
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)[4]
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][13] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
C. Mechanistic Workflow Diagram
Caption: Logical workflow for investigating the mechanism of cytotoxicity.
III. Target Validation: Kinase Inhibition Assays and Pathway Analysis
Many quinoline derivatives function as kinase inhibitors.[14] Assays to confirm the inhibition of specific kinases and the downstream effects on signaling pathways are crucial for target validation.
A. In Vitro Kinase Inhibition Assay
Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are robust methods for quantifying kinase activity. They measure the amount of ADP produced in a kinase reaction, which is then converted to a light signal by luciferase.
| Kinase Target | This compound Derivative (IC50 in nM) | Staurosporine (Positive Control) (IC50 in nM) |
| EGFR | [Experimental Value] | [Experimental Value] |
| PI3Kα | [Experimental Value] | [Experimental Value] |
| Akt1 | [Experimental Value] | [Experimental Value] |
| mTOR | [Experimental Value] | [Experimental Value] |
Materials:
-
Recombinant kinases (e.g., EGFR, PI3Kα)
-
Specific kinase substrates
-
ATP
-
This compound derivative
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction including the kinase, its specific substrate, and serial dilutions of the this compound derivative.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP, and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus reflects kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
B. Cellular Pathway Analysis by Western Blot
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling cascade, providing direct evidence of target engagement in a cellular context.
Procedure:
-
Cell Lysis: Treat cells with the this compound derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-mTOR, mTOR). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
C. Signaling Pathway Diagrams
Caption: Inhibition of the EGFR/MAPK signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
IV. Conclusion
These application notes provide a structured framework for the initial evaluation of this compound derivatives. By systematically assessing cytotoxicity, determining the mechanism of cell death, and validating target engagement within key signaling pathways, researchers can build a comprehensive profile of a compound's efficacy and mechanism of action. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives as pi3 kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 8. mdpi.com [mdpi.com]
- 9. First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. hamiltoncompany.com [hamiltoncompany.com]
- 13. benchchem.com [benchchem.com]
- 14. 细胞测定 [sigmaaldrich.com]
Application Notes and Protocols: 2-Amino-3-phenylquinoline as a Fluorescent Probe in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-based scaffolds are a significant class of heterocyclic aromatic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and interesting photophysical properties.[1] The introduction of an amino group at the 2-position of the quinoline ring, often in conjunction with other substituents, can give rise to molecules with fluorescent properties, making them valuable tools for bioimaging.[1][2] These probes can be employed for cellular staining, tracking biomolecules, and detecting specific analytes within cellular environments.[1] 2-amino-3-phenylquinoline, with its core aminoquinoline structure and a phenyl substitution, represents a promising but currently under-characterized scaffold for the development of novel fluorescent probes.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, this section presents photophysical and cytotoxicity data for representative 2-aminoquinoline derivatives to illustrate the typical range of properties for this class of compounds. Researchers should experimentally determine these values for this compound before use.
Table 1: Photophysical Properties of Representative Aminoquinoline Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| TFMAQ-8Ph | ~400 | ~473 | ~73 | High in non-polar solvents | Not Reported | n-hexane | [3] |
| TFMAQ-8Ph | ~420 | ~527 | ~107 | Low in polar solvents | Not Reported | Chloroform | [3] |
| Aminopyridine Derivative 2 | 390 | 480 | 90 | 0.44 | Not Reported | Not Specified | [4] |
| Aminopyridine Derivative 17 | 390 | 480 | 90 | 0.43 | Not Reported | Not Specified | [4] |
Table 2: Cytotoxicity of Representative Aminoquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | Potent | Not Specified | Not Specified | [5] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | More potent than chloroquine | Not Specified | Not Specified | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | Not Specified | Not Specified | [5] |
| 8-AQ glycoconjugate 17 | HCT 116 | 116.4 ± 5.9 | Not Specified | Not Specified | [6] |
| 8-AQ glycoconjugate 17 | MCF-7 | 78.1 ± 9.3 | Not Specified | Not Specified | [6] |
Experimental Protocols
Synthesis of this compound via Friedländer Annulation
The Friedländer synthesis is a classical and effective method for the preparation of quinoline derivatives.[2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Materials:
-
2-Aminobenzophenone
-
Acetonitrile
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) and acetonitrile (1.2 equivalents) in ethanol.
-
Add potassium hydroxide (1 equivalent) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Cell Staining Protocol for Fluorescence Microscopy
This protocol provides a general procedure for staining live cells with a fluorescent probe like this compound. Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration should be optimized, starting with a range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing culture medium to the cells.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. This incubation time may require optimization.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.
-
Add fresh pre-warmed imaging buffer or culture medium to the cells.
-
Image the stained cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the probe.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Amino-3-phenylquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-phenylquinoline. The following sections address common issues encountered during synthesis, offering solutions and detailed experimental protocols.
Troubleshooting Low Yield
Low yields in the synthesis of this compound can arise from a variety of factors, from suboptimal reaction conditions to the purity of starting materials. This guide provides a systematic approach to identifying and resolving these issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The chosen acid or base catalyst may not be effective for this specific transformation. 2. Low Reaction Temperature: The reaction may require higher thermal energy to proceed at an adequate rate. 3. Steric Hindrance: Bulky substituents on the starting materials can impede the reaction. 4. Incorrect Starting Materials: The traditional Friedländer synthesis requires a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group.[1] An alternative route involves the condensation of 2-aminobenzonitrile and phenylacetonitrile. | 1. Catalyst Screening: Experiment with different Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, ZnCl₂, Sc(OTf)₃) or bases (e.g., KOH, NaOH, t-BuOK).[1] 2. Increase Temperature: Gradually increase the reaction temperature and monitor progress by TLC. Microwave irradiation can also be a valuable tool to enhance reaction rates.[1] 3. Alternative Synthesis Route: If steric hindrance is a significant issue with the Friedländer approach, consider the Thorpe-Ziegler reaction of 2-aminobenzonitrile and phenylacetonitrile. 4. Verify Reactants: Confirm the identity and purity of your starting materials. |
| Formation of Tar/Polymeric Material | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials and intermediates, resulting in polymerization. 2. Unstable Starting Materials: 2-aminoaryl ketones can be prone to self-condensation.[1] | 1. Lower Reaction Temperature: Reduce the reaction temperature and extend the reaction time. 2. Ensure Purity of Reactants: Purify starting materials before use to remove any impurities that might catalyze polymerization. |
| Complex Mixture of Products | 1. Side Reactions: The reaction conditions may be promoting undesired side reactions. 2. Lack of Regioselectivity: When using unsymmetrical ketones in the Friedländer synthesis, condensation can occur at multiple sites.[1] | 1. Optimize Reaction Conditions: Adjust the temperature, catalyst, and solvent to favor the desired reaction pathway. 2. Modify Starting Materials: To improve regioselectivity, consider using starting materials with directing groups or less steric hindrance at the desired reaction site. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic approaches are the Friedländer annulation and the Thorpe-Ziegler reaction . The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as phenylacetonitrile.[1] The Thorpe-Ziegler reaction provides an alternative route through the base-catalyzed condensation of 2-aminobenzonitrile and phenylacetonitrile.
Q2: My Friedländer synthesis is giving a low yield. What are the most likely causes?
A2: Low yields in the Friedländer synthesis are often attributed to an inactive catalyst, suboptimal reaction temperature, or steric hindrance from the substrates.[1] The purity of the starting materials is also crucial, as impurities can lead to side reactions and the formation of tarry byproducts.[1]
Q3: I am observing a significant amount of tar-like residue in my reaction mixture. How can I prevent this?
A3: Tar formation is typically a result of high reaction temperatures or the use of unstable starting materials.[1] Lowering the reaction temperature and extending the reaction time can help minimize the formation of these polymeric materials. Ensuring the purity of your 2-aminoaryl ketone is also important, as these compounds can be prone to self-condensation.[1]
Q4: How can I improve the regioselectivity of my Friedländer synthesis?
A4: Regioselectivity can be a challenge with unsymmetrical ketones. The choice of catalyst (acidic vs. basic) can significantly influence the outcome.[1] Additionally, running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
Q5: What are the best methods for purifying this compound?
A5: The most common purification techniques are column chromatography and recrystallization. For column chromatography, a silica gel stationary phase is typically used with a mobile phase gradient of ethyl acetate in a non-polar solvent like hexanes. Due to the basic nature of the amino group, peak tailing can be an issue on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation. Recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or toluene, can also be a highly effective purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thorpe-Ziegler Reaction
This protocol details the synthesis from 2-aminobenzonitrile and phenylacetonitrile.
Materials:
-
2-aminobenzonitrile
-
Phenylacetonitrile
-
Potassium tert-butoxide (t-BuOK)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-aminobenzonitrile (1 equivalent) and phenylacetonitrile (1.1 equivalents) in anhydrous toluene.
-
Under a nitrogen atmosphere, add potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from ethanol/water.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 5% to 30% ethyl acetate in hexanes. If peak tailing is observed on TLC, consider adding 0.5% triethylamine to the eluent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visualizations
Reaction Pathway: Thorpe-Ziegler Synthesis
Caption: Thorpe-Ziegler synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Parameter Relationships in Synthesis
Caption: Key parameters influencing reaction yield and purity.
References
Friedländer Quinoline Synthesis: Technical Support Center
Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and what are its common applications?
A1: The Friedländer synthesis is a chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (like a ketone) to form a quinoline ring system.[1] This reaction can be catalyzed by acids or bases.[2][3] Quinolines are a crucial structural motif in many pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1]
Q2: What are the primary mechanistic pathways for the Friedländer synthesis?
A2: The reaction can proceed through two main pathways depending on the conditions. The first involves an initial aldol-type condensation between the reactants, followed by intramolecular cyclization and dehydration. The second pathway begins with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[4][5]
Q3: What are the most common side reactions in the Friedländer synthesis?
A3: The most frequently encountered side reactions include:
-
Self-condensation of the ketone: This is especially common under basic conditions, leading to aldol condensation byproducts.[6]
-
Poor regioselectivity: When using unsymmetrical ketones, a mixture of regioisomers can be formed.[6]
-
Self-condensation of the 2-aminoaryl aldehyde or ketone: This can occur under the reaction conditions, reducing the yield of the desired quinoline.
-
Cannizzaro reaction: This is a potential side reaction if a 2-aminoaryl aldehyde without α-hydrogens is used under strong basic conditions.
Q4: How can I improve the yield and purity of my Friedländer synthesis?
A4: Optimizing reaction conditions is key. Traditional methods often use harsh conditions like high temperatures and strong acids or bases, which can decrease yields.[6] Modern approaches that can improve outcomes include the use of milder catalysts (e.g., p-toluenesulfonic acid, iodine), employing solvent-free conditions, or using microwave irradiation to reduce reaction times and potentially increase yields.[6][7]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Aldol Self-Condensation Products
Symptoms:
-
The desired quinoline product is obtained in low yield.
-
Characterization of the crude product (e.g., by NMR or LC-MS) shows the presence of byproducts corresponding to the self-condensation of the ketone starting material.
Possible Causes:
-
Strongly basic conditions: Bases can promote the self-condensation of enolizable ketones.
-
High reaction temperature or prolonged reaction time: These conditions can favor side reactions.
Troubleshooting Steps:
-
Modify Catalytic System:
-
Use an Imine Analog:
-
To completely avoid ketone self-condensation, an imine analog of the 2-aminoaryl aldehyde/ketone can be used. This is achieved by pre-reacting the 2-amino compound with a primary amine. The resulting imine then reacts with the ketone in a cyclative cleavage reaction to yield the quinoline.[10]
-
-
Optimize Reaction Conditions:
-
Lower the reaction temperature and monitor the reaction progress closely by TLC to avoid prolonged heating after completion.
-
Solvent-free conditions, sometimes coupled with microwave irradiation, can accelerate the desired reaction and minimize side product formation.[6]
-
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
Symptoms:
-
Formation of a mixture of two or more quinoline isomers.
Possible Causes:
-
The unsymmetrical ketone can form two different enolates, leading to cyclization at two different positions.
Troubleshooting Steps:
-
Employ a Regioselective Catalyst:
-
Certain amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the 2-substituted quinoline product.[11]
-
-
Control Reaction Conditions:
-
Slow addition of the methyl ketone to the reaction mixture at a higher temperature can improve regioselectivity.[11]
-
Using aprotic solvents (e.g., THF) with a strong, sterically hindered base (like LDA) at low temperatures (-78 °C) can favor the formation of the kinetic enolate, potentially leading to a single major product. Conversely, protic solvents and weaker bases at higher temperatures favor the thermodynamic enolate.[12]
-
-
Substrate Modification:
-
Introducing a directing group on the ketone, such as a phosphoryl group on one of the α-carbons, can control the direction of enolization and cyclization.[6]
-
Issue 3: Potential for Cannizzaro Reaction
Symptoms:
-
This is a potential issue when using a 2-aminoaryl aldehyde that lacks α-hydrogens (e.g., 2-aminobenzaldehyde) under strongly basic conditions.
-
The expected products would be the corresponding alcohol and carboxylic acid, reducing the amount of aldehyde available for the Friedländer condensation.
Troubleshooting Steps:
-
Avoid Strongly Basic Conditions:
-
The Cannizzaro reaction is favored by strong bases. Switching to acidic or milder catalytic conditions will prevent this side reaction.
-
-
Use an Alternative Synthetic Strategy:
-
If basic conditions are necessary for other reasons, consider a domino nitro reduction-Friedländer heterocyclization approach. This starts with a 2-nitrobenzaldehyde, which is reduced in situ to the 2-aminobenzaldehyde in the presence of the ketone.[13]
-
Data Presentation
Table 1: Comparison of Various Catalysts for the Friedländer Synthesis
| Catalyst | Reaction Conditions | Substrates | Yield (%) | Reference |
| Ionic Liquids | ||||
| [Hbim]BF₄ | Solvent-free, 100 °C, 3-6 h | 2-aminoaryl ketones and α-methylene carbonyls | Up to 93 | [8] |
| [Et₃NH][HSO₄] | Solvent-free, 100 °C | 2-aminoaryl ketones and cyclic/acyclic ketones | High | [8] |
| Metal-Organic Frameworks (MOFs) | ||||
| Cu(II)-based MOF | Solvent-free, 80 °C, 8 h | 2-aminoaryl ketones and α-methylene carbonyls | High | [8] |
| Nanocatalysts | ||||
| SiO₂ nanoparticles | Microwave irradiation, 100 °C | 2-aminoaryl ketones and carbonyl compounds | Up to 93 | [8] |
| Heteropoly Acids | ||||
| Phosphotungstic acid | Solvent-free, 80 °C, 2 min | 2-aminoarylketone with carbonyl compounds | 91 | [8] |
| Metal Triflates | ||||
| Bi(OTf)₃ (5 mol%) | Ethanol, room temperature | 2-aminoaryl ketones and α-methylene ketones | High | [8] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Friedländer Synthesis with p-Toluenesulfonic Acid
This protocol provides a general procedure for the acid-catalyzed synthesis of quinolines.[14]
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 eq)
-
Ketone with an α-methylene group (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene or ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent (e.g., toluene).
-
Add the ketone with an α-methylene group, followed by a catalytic amount of p-TsOH.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization
This protocol is a modification that starts from a 2-nitrobenzaldehyde.[13]
Materials:
-
2-nitrobenzaldehyde (1.0 eq)
-
Active methylene compound (e.g., β-keto-ester) (1.2 eq)
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 2-nitrobenzaldehyde and the active methylene compound in ethanol, add glacial acetic acid.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
Caption: Troubleshooting workflow for Friedländer synthesis side reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organicreactions.org [organicreactions.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-phenylquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Amino-3-phenylquinoline, a key scaffold in medicinal chemistry. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed and versatile method is the Friedländer annulation.[1] This reaction involves the condensation of a 2-aminoaryl ketone, such as 2-aminobenzophenone, with a compound containing a reactive α-methylene group, like benzyl cyanide, in the presence of a catalyst.[2]
Q2: My Friedländer synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in the Friedländer synthesis can stem from several factors. Key areas to investigate include:
-
Catalyst Activity: The choice and concentration of the catalyst are critical. Inadequate catalyst performance can lead to incomplete reaction. Both acid and base catalysts can be employed, and optimization is often necessary.[3][4]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate, or too high, leading to decomposition of starting materials or products.[4]
-
Purity of Starting Materials: Impurities in the 2-aminobenzophenone or benzyl cyanide can interfere with the reaction, leading to side product formation and reduced yield.[5]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and outcome.[3]
Q3: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?
A3: A common side reaction is the self-condensation of the ketone starting material, especially under harsh basic or acidic conditions.[4] To minimize this, consider a slow addition of the catalyst or running the reaction at a lower temperature for a longer duration. Another potential issue is the formation of regioisomers if an unsymmetrical ketone is used. For this compound synthesis from 2-aminobenzophenone and benzyl cyanide, this is less of a concern.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective technique for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly used.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a very effective final purification step.[6] The choice of solvent is crucial; the ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature. Common solvents to screen include ethanol, methanol, or mixtures of hexane and ethyl acetate.[6][7][8]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive or Inappropriate Catalyst | Screen a variety of both acid (e.g., p-toluenesulfonic acid, Lewis acids like ZnCl₂) and base (e.g., KOH, NaOEt) catalysts. Optimize the catalyst loading, as too much or too little can be detrimental.[5] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in small increments, monitoring the reaction progress by Thin Layer Chromatography (TLC). Consider using a higher boiling point solvent if the current solvent limits the achievable temperature. Microwave-assisted synthesis can also be explored to potentially increase the reaction rate at lower temperatures.[5] |
| Steric Hindrance | While 2-aminobenzophenone and benzyl cyanide are generally reactive, significant steric bulk on derivatives of these starting materials could impede the reaction. If using substituted analogs, consider less sterically hindered starting materials if possible. |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminobenzophenone and benzyl cyanide. If necessary, purify the starting materials by recrystallization or distillation before use. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| Self-Condensation of Ketone | Lower the reaction temperature and extend the reaction time. Add the catalyst portion-wise to control the reaction rate. |
| Formation of Regioisomers (with unsymmetrical ketones) | While not an issue for the direct synthesis of this compound from 2-aminobenzophenone, if using a modified ketone, the choice of catalyst can influence regioselectivity. Some Lewis acids may favor the formation of one isomer over another.[5] |
| Reaction Conditions Too Harsh | High temperatures and highly concentrated acidic or basic catalysts can lead to degradation and the formation of tar-like substances. Consider using a milder catalyst or lowering the reaction temperature.[5] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of quinoline synthesis via the Friedländer reaction, providing a basis for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Quinoline Synthesis Yield
| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-Aminobenzophenone | Acetone | KOH | Ethanol | Reflux | 85 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TsOH | Toluene | Reflux | 92 |
| 2-Aminobenzaldehyde | Cyclohexanone | L-proline | DMSO | 100 | 88 |
| 2-Amino-4-nitroacetophenone | Acetophenone | Piperidine | Ethanol | Reflux | 75 |
This data is compiled from various sources for illustrative purposes and may not be directly representative of this compound synthesis.[9]
Table 2: Effect of Solvent on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-Aminobenzophenone | Benzyl Cyanide | KOH | Ethanol | Reflux | Moderate |
| 2-Aminobenzophenone | Benzyl Cyanide | KOH | DMF | 120 | Good |
| 2-Aminobenzophenone | Benzyl Cyanide | p-TsOH | Toluene | Reflux | Good |
| 2-Aminobenzophenone | Benzyl Cyanide | p-TsOH | Dioxane | Reflux | Moderate |
Qualitative yield descriptions are based on general principles of Friedländer synthesis and require experimental verification.
Experimental Protocols
Protocol 1: Base-Catalyzed Friedländer Synthesis of this compound
Materials:
-
2-Aminobenzophenone
-
Benzyl cyanide
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzophenone (1.0 equivalent) and benzyl cyanide (1.1 equivalents) in absolute ethanol.
-
Add potassium hydroxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
For purification, the crude product can be recrystallized from ethanol or purified by silica gel column chromatography.
Protocol 2: Acid-Catalyzed Friedländer Synthesis of this compound
Materials:
-
2-Aminobenzophenone
-
Benzyl cyanide
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 2-aminobenzophenone (1.0 equivalent), benzyl cyanide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Reaction Mechanism: Friedländer Annulation
Caption: A simplified diagram of the Friedländer annulation mechanism.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Amino-3-phenylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-Amino-3-phenylquinoline.
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis of this compound resulted in a low yield and a complex mixture of products. What are the common causes?
A1: Low yields and the formation of multiple products in the Friedländer synthesis of this compound from 2-aminobenzophenone and phenylacetonitrile can stem from several factors:
-
Side Reactions: The most common side reaction is the base-catalyzed self-condensation of phenylacetonitrile.[1] Harsh reaction conditions, such as high temperatures and strong bases, can promote the formation of tar-like polymeric materials.[2]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete consumption of the starting materials, complicating the purification process.
-
Suboptimal Catalyst: The choice and concentration of the acid or base catalyst are crucial. An inappropriate catalyst can lead to side reactions or a sluggish reaction rate.[2][3]
-
Reaction Conditions: High temperatures can lead to degradation of starting materials and products.[2] It is essential to monitor the reaction temperature and time closely.
Q2: I am observing significant peak tailing when trying to purify this compound using silica gel column chromatography. Why is this happening and how can I resolve it?
A2: Peak tailing of this compound on a standard silica gel column is a common issue due to the basic nature of the amino group. The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic aminoquinoline, leading to poor separation and broad, tailing peaks.[1]
To mitigate this, you can:
-
Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent system (e.g., 0.5-1% v/v).[1] The TEA will neutralize the acidic sites on the silica gel, reducing the strong interactions with your compound and resulting in more symmetrical peaks.
-
Switch to a Different Stationary Phase: Consider using a more inert stationary phase like neutral alumina or amine-functionalized silica.[1]
-
Employ an Alternative Purification Method: If tailing persists, recrystallization or acid-base extraction may be more suitable purification techniques.[1]
Q3: What is the best solvent system for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For this compound, a polar protic solvent like ethanol or a mixture of ethanol and water is often a good starting point. A systematic screening of different solvents and solvent mixtures is recommended to find the optimal conditions for achieving high purity and recovery.
Q4: How can I confirm the identity and purity of my final this compound product?
A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of your synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of your compound by separating it from any impurities. An area percentage of the main peak can be used to quantify the purity.[4][5]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | Incomplete reaction, side reactions (e.g., self-condensation of phenylacetonitrile), product degradation. | Optimize reaction conditions (temperature, time, catalyst). Monitor reaction progress using TLC. Ensure starting materials are pure. |
| Formation of tar/polymeric material | High reaction temperature, unstable starting materials. | Lower the reaction temperature and extend the reaction time. Purify starting materials before the reaction. |
| Crude product is an oil and does not solidify | Presence of significant impurities, residual solvent. | Attempt to purify a small amount by column chromatography to isolate the pure compound, which may then crystallize. Use the isolated solid as a seed crystal. Ensure all solvent is removed under high vacuum. |
| Poor separation in column chromatography | Inappropriate solvent system, strong interaction with silica gel. | Systematically screen for an optimal eluent system using TLC. Add a basic modifier like triethylamine (TEA) to the eluent.[1] Consider using neutral alumina as the stationary phase. |
| Low recovery from recrystallization | Compound is too soluble in the cold solvent, too much solvent was used. | Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary for complete dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Presence of unknown peaks in NMR spectrum | Unreacted starting materials, side-products, solvent residue. | Compare the spectrum to the known spectra of starting materials (2-aminobenzophenone and phenylacetonitrile).[6][7] Refer to tables of common NMR solvent impurities.[8] Use 2D NMR techniques (COSY, HMBC) to help identify the structure of the impurities. |
Data Presentation: Comparison of Purification Methods
The following table presents representative data on the purification of a crude this compound sample with an initial purity of 75% as determined by HPLC.
| Purification Method | Stationary/Mobile Phase or Solvent | Purity (%) | Yield (%) | Observations |
| Crude Product | - | 75 | - | Brownish solid |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (Gradient) | 85 | 65 | Significant peak tailing, co-elution with a polar impurity. |
| Column Chromatography with Basic Modifier | Silica Gel / Hexane:Ethyl Acetate with 0.5% TEA (Gradient) | >98 | 80 | Symmetrical peaks, good separation from impurities.[1] |
| Recrystallization | Ethanol/Water | 95 | 70 | Effective at removing non-polar impurities, but some polar impurities may co-crystallize. |
| Acid-Base Extraction | Dichloromethane / 1M HCl / 1M NaOH | 97 | 85 | Highly effective at removing neutral and acidic impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedländer Annulation
This protocol describes the base-catalyzed condensation of 2-aminobenzophenone with phenylacetonitrile.
Materials:
-
2-aminobenzophenone
-
Phenylacetonitrile
-
Potassium tert-butoxide
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzophenone (1.0 eq) and phenylacetonitrile (1.2 eq) in toluene.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. To counteract peak tailing, add 0.5% (v/v) of triethylamine (TEA) to the solvent mixture. Adjust the hexane to ethyl acetate ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% TEA). Pour the slurry into the column and allow it to pack.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity. Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 4: Purification by Acid-Base Extraction
Procedure:
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) in a separatory funnel.
-
Add an equal volume of 1 M aqueous HCl solution. Shake the funnel vigorously, venting frequently. The basic this compound will be protonated and move into the aqueous layer.
-
Separate the aqueous layer. Repeat the extraction of the organic layer with 1 M HCl two more times.
-
Combine all the aqueous extracts in a beaker and cool in an ice bath.
-
Slowly add 1 M aqueous NaOH solution with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as a solid.
-
Extract the product back into DCM (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified product.[9]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for improving the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. benchchem.com [benchchem.com]
Overcoming solubility issues of 2-Amino-3-phenylquinoline in assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 2-Amino-3-phenylquinoline in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound stems from its chemical structure. Quinoline derivatives are often aromatic, heterocyclic compounds with a lipophilic (fat-loving) and rigid nature, which leads to poor water solubility.[1][2] The phenyl group further increases the molecule's hydrophobicity, making it energetically unfavorable to dissolve in polar solvents like water or aqueous assay buffers.[3] This is a common challenge in drug discovery, with over 70% of new chemical entities being poorly soluble.[1]
Q2: What is the first and most common method for solubilizing this compound for an assay?
A2: The most direct and widely used method is to first prepare a high-concentration stock solution using a water-miscible organic co-solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong ability to dissolve a wide range of compounds and its miscibility with water.[1][4] This stock solution is then diluted to the final desired concentration in the aqueous assay medium.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a frequent issue that occurs when the DMSO concentration drops sharply upon dilution, causing the compound to exceed its solubility limit in the final aqueous environment and "crash out."[1]
-
Immediate Steps:
-
Lower the Final Concentration: Your target concentration may be too high. Perform serial dilutions to find the highest concentration that remains soluble.[1]
-
Adjust Final DMSO Concentration: Test if a slightly higher final DMSO percentage (e.g., 0.5% vs. 0.1%) maintains solubility. Always run a vehicle control with the identical DMSO concentration to verify it doesn't affect your assay results.[1]
-
If these adjustments are unsuccessful, more advanced strategies outlined in the troubleshooting guides should be employed.
Q4: How can pH be used to improve the solubility of this compound?
A4: this compound is a weak base due to its amino group.[5] Therefore, its solubility is highly dependent on pH.[6][7] In acidic conditions (lower pH), the amino group can become protonated, forming a more polar and significantly more water-soluble salt.[5] By lowering the pH of your assay buffer (e.g., to pH 4-6), you can often increase the compound's solubility.[3] It is critical to ensure the final pH is compatible with your biological system (e.g., cells, enzymes).[3]
Q5: What are cyclodextrins and when should they be considered?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules, like this compound, within their cavity, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[3][10] This "host-guest" complex is more soluble in water.[10] Cyclodextrins are a valuable tool when the use of co-solvents is limited by assay sensitivity or toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[9]
Troubleshooting Guides
Issue 1: Compound precipitates from DMSO stock solution during storage.
Precipitation from DMSO stocks can occur if the compound's solubility limit is exceeded or if the DMSO absorbs water from the atmosphere, reducing its solvating power.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Stock: The most reliable solution is to prepare a fresh stock solution before each experiment.
-
Lower Stock Concentration: Store the compound at a lower, more stable concentration in DMSO.
-
Gentle Re-solubilization: Before use, gently warm the vial (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to help redissolve the precipitate.[1]
-
Visual Inspection: Always visually inspect the solution to ensure it is clear and free of particles before use.
-
Proper Storage: Store DMSO stocks in tightly sealed vials with desiccant to minimize water absorption.
-
Issue 2: Compound is soluble in stock but precipitates upon dilution into aqueous media.
This is the most common solubility challenge. The following workflow provides a systematic approach to resolving it.
Caption: Troubleshooting workflow for compound precipitation in assays.
Data Summary: Solubility Enhancement Strategies
The following table summarizes potential improvements in aqueous solubility for a representative poorly soluble quinoline derivative using various techniques. These values are illustrative, and the optimal method must be determined empirically for this compound.[3]
| Method | Example Vehicle | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Buffer at pH 4.0 | 10 - 1,000 fold | Final pH must be compatible with the biological assay system. |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 fold | Co-solvent concentration must be optimized for assay tolerance.[11] |
| Cyclodextrin | 5% HP-β-CD in Water | 50 - 5,000 fold | Can be a highly effective method with low cellular toxicity.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh 2.20 mg of this compound (MW: 220.27 g/mol ) into a sterile glass vial.
-
Add Solvent: Add 100 µL of high-purity, anhydrous DMSO to the vial.[12]
-
Promote Dissolution: Vortex the mixture vigorously for 1 minute. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Inspect for Clarity: Visually confirm the solution is clear and free of any solid particles.
-
Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol provides a method to quickly estimate the kinetic solubility of the compound in an aqueous buffer.[3]
-
Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO as described above.
-
Buffer Preparation: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Dispensing: In a clear 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of the assay buffer in triplicate. This creates a nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Cover the plate and incubate at room temperature for 2 hours to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance (optical density) at a wavelength of 620 nm or 650 nm using a plate reader. Increased absorbance indicates precipitation.
-
Data Analysis: Compare the absorbance of the compound wells to control wells (buffer with 1% DMSO only). A significant increase in absorbance suggests the compound has precipitated and its solubility is below 100 µM.
Visualizing Solubilization Mechanisms & Pathways
Caption: How co-solvents and cyclodextrins improve drug solubility.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cjps.org [cjps.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
2-Amino-3-phenylquinoline stability and storage conditions
This technical support center provides guidance on the stability and storage of 2-Amino-3-phenylquinoline, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry place.[1] It is crucial to keep the container tightly sealed to protect it from moisture. While specific temperature ranges are not extensively documented for this compound, general best practices for quinoline derivatives suggest storage at ambient temperature, away from direct sunlight and heat sources.[2][3]
Q2: How should I store solutions of this compound?
Solutions of this compound are expected to be less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at low temperatures (-20°C or -80°C), protected from light, and in airtight containers to minimize solvent evaporation and exposure to air. The choice of solvent can also impact stability; using anhydrous solvents is advisable.
Q3: Is this compound sensitive to light?
Q4: What are the potential signs of degradation of this compound?
Visual signs of degradation in the solid compound can include a change in color (e.g., yellowing or browning) or texture. For solutions, the appearance of discoloration or precipitation may indicate degradation. Inconsistent experimental results are also a key indicator that the stability of the compound may be compromised.
Q5: What substances are incompatible with this compound?
Based on the general reactivity of amino-substituted aromatic compounds, this compound is likely incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent potential vigorous reactions or degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. If using a previously prepared solution, perform a quality control check (e.g., by HPLC-UV) to assess its purity. |
| Improper storage of solid compound. | Ensure the solid compound is stored in a tightly sealed container in a cool, dry, and dark place. | |
| Change in Physical Appearance (Color, etc.) | Exposure to light, moisture, or elevated temperatures. | Discard the degraded material and use a fresh, properly stored batch. Implement stricter storage protocols to prevent future degradation. |
| Poor Solubility or Precipitation in Solution | Potential degradation leading to less soluble byproducts. | Prepare a fresh solution. If the issue persists with a fresh batch, consider trying a different solvent or gentle warming to aid dissolution, but be mindful of potential accelerated degradation at higher temperatures. |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
This protocol outlines a general method for researchers to assess the stability of this compound in a specific solvent and under their experimental conditions.
Objective: To determine the stability of this compound in a chosen solvent over a defined period.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMSO, Ethanol)
-
HPLC-grade solvents for analysis
-
HPLC system with a UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen anhydrous solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of the main compound at this point will serve as the baseline (100% purity).
-
-
Storage Conditions:
-
Divide the remaining stock solution into several amber vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 1 week), retrieve one vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Dilute and analyze by HPLC as done for the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area.
-
Calculate the percentage of the compound remaining.
-
Observe the appearance of any new peaks in the chromatogram, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
References
Preventing degradation of 2-Amino-3-phenylquinoline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino-3-phenylquinoline in solution during their experiments.
Troubleshooting Degradation of this compound in Solution
Encountering unexpected results or signs of degradation in your experiments with this compound? This guide will help you identify and address potential causes of instability.
Visual Guide to Troubleshooting
Caption: Troubleshooting workflow for suspected degradation of this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, maintaining a temperature of -20°C is recommended to ensure stability for an extended period (potentially ≥ 4 years for similar compounds).
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO, methanol, or ethanol. To minimize degradation, follow these best practices:
-
Use amber vials to protect the solution from light.[1]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
-
For long-term storage, keep stock solutions at -20°C or -80°C.[1]
Q3: Is this compound sensitive to light?
A3: Yes, quinoline and its derivatives are often sensitive to light.[1] Exposure to light, especially UV radiation, can lead to photodegradation, often indicated by a color change to yellow or brown. It is crucial to protect both solid and dissolved forms of the compound from light.
Solvent and pH Considerations
Q4: Can I dissolve this compound in aqueous buffers?
A4: While sparingly soluble in water, prolonged storage of this compound in aqueous buffers is not recommended due to the potential for hydrolysis, especially at non-neutral pH. If your experiment requires an aqueous solution, it is best to prepare it fresh from a stock solution in an organic solvent (like DMSO) and use it immediately.
Q5: What is the optimal pH range for solutions containing this compound?
A5: For a related compound, 2-amino-3-methylimidazo[4,5-f]quinoline, stability has been observed under moderately acidic and alkaline conditions when protected from light. However, extreme pH values should be avoided. Strong acids are known to be incompatible with 2-Aminoquinoline.[1] It is advisable to maintain the pH of your solution as close to neutral as possible unless your experimental protocol requires otherwise.
Degradation and Stability
Q6: What are the common signs of this compound degradation?
A6: The most common visual indicator of degradation is a change in color of the solid or solution, typically to yellow or brown. Other signs may include the formation of a precipitate, a decrease in the expected biological activity, or the appearance of unexpected peaks in analytical chromatograms.
Q7: What are the likely causes of degradation?
A7: The primary factors that can induce degradation of this compound in solution are:
-
Light Exposure (Photodegradation): UV and visible light can provide the energy for degradative reactions.
-
Extreme pH (Hydrolysis): Both highly acidic and highly alkaline conditions can catalyze the breakdown of the molecule.
-
Presence of Oxidizing Agents: Strong oxidizing agents can react with the amino and quinoline moieties.[1]
-
Elevated Temperatures (Thermal Degradation): High temperatures can accelerate the rate of degradation.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of compounds in solution.[1]
Q8: How can I confirm if my sample has degraded?
A8: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your sample to that of a freshly prepared, un-degraded standard, you can identify and quantify any degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with airtight caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, accurately weigh the desired amount of the compound.
-
Transfer the solid to an appropriate-sized amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study Workflow
This protocol provides a general workflow for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Caption: General workflow for a forced degradation study.
Stress Conditions:
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |
| Photodegradation | Expose a solution of this compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. |
| Thermal Degradation | Heat a solid sample or a solution of this compound at a high temperature (e.g., 80°C) for 48 hours. |
Analysis: After exposure to the stress conditions, samples should be analyzed by a suitable stability-indicating method, such as HPLC with UV or Mass Spectrometry (MS) detection, to separate and identify the parent compound from any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical)
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) | Observations (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15-25% | 2 | Moderate degradation observed. |
| 0.1 M NaOH, 60°C, 24h | 10-20% | 1 | Some degradation, potentially slower than acidic conditions. |
| 3% H₂O₂, RT, 24h | 20-30% | 3 | Significant degradation, suggesting susceptibility to oxidation. |
| Photolytic Exposure | >50% | >4 | Highly susceptible to light, significant color change. |
| Thermal (80°C, 48h) | 5-10% | 1 | Relatively stable to moderate heat in solid form. |
| Control (RT, dark, 48h) | <1% | 0 | No significant degradation. |
Note: The above data is hypothetical and serves as an example of how to present findings from a forced degradation study. Actual results will vary depending on the specific experimental conditions.
Signaling Pathway of Potential Degradation
The following diagram illustrates the potential pathways through which this compound might degrade based on common chemical principles for related compounds.
Caption: Potential degradation pathways of this compound.
References
Addressing poor cell permeability of 2-Amino-3-phenylquinoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor cell permeability of 2-amino-3-phenylquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor cell permeability of this compound derivatives?
A1: The poor cell permeability of this compound derivatives often stems from their physicochemical properties. Key factors include:
-
High Polar Surface Area (PSA): The presence of the amino group and the nitrogen atom in the quinoline ring contributes to a higher PSA, which can hinder passage through the lipophilic cell membrane.
-
Hydrogen Bonding Capacity: The amino group can act as a hydrogen bond donor, and the quinoline nitrogen as an acceptor. A high number of hydrogen bonds with the aqueous environment must be broken for the molecule to enter the lipid bilayer, which is energetically unfavorable.[1]
-
Low Lipophilicity: While a certain degree of lipophilicity is required to enter the cell membrane, some derivatives may not be lipophilic enough to favorably partition into the lipid bilayer.[2][3]
-
Molecular Rigidity and Size: The planar and rigid nature of the quinoline scaffold, combined with the phenyl substituent, can influence how the molecule interacts with and passes through the membrane.
-
Efflux by Transporters: These derivatives may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them out of the cell, reducing net intracellular accumulation.[4][5]
Q2: How can I initially assess the cell permeability of my this compound derivatives?
A2: A tiered approach using in vitro assays is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective first screen to assess intrinsic passive permeability.[5]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal Caco-2 cells, which form tight junctions and express various transporters, thus mimicking the intestinal barrier.[6] It provides a more comprehensive picture of permeability, including passive diffusion, active transport, and potential efflux.[4]
Q3: What are the key strategies to improve the cell permeability of my compounds?
A3: Strategies can be broadly categorized into structural modification and formulation-based approaches:
-
Structural Modification (Medicinal Chemistry Approaches):
-
Prodrugs: Masking polar functional groups, such as the amino group, with a labile moiety can increase lipophilicity and enhance membrane permeation.[7][8][9] The promoiety is cleaved intracellularly to release the active parent drug.
-
Modulation of Lipophilicity: Introducing lipophilic substituents on the quinoline or phenyl ring can increase partitioning into the cell membrane. However, a balance must be maintained, as excessive lipophilicity can lead to poor aqueous solubility and other issues.[2][10]
-
Reduction of Hydrogen Bonding: N-methylation of the amino group or replacing it with a less polar bioisostere can reduce the energy penalty for desolvation.
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract and facilitate absorption.
-
Nanoparticle Formulations: Encapsulating the derivative in nanoparticles can protect it from degradation and enhance its uptake by cells.[11][12]
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[13]
-
Troubleshooting Guides
Problem 1: Low Permeability Observed in Initial PAMPA Screening
-
Scenario: Your this compound derivative shows low permeability in the PAMPA assay.
-
Interpretation: This suggests that the compound has poor intrinsic passive permeability. The issue likely lies with its physicochemical properties (e.g., high PSA, low lipophilicity).
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate properties like cLogP, PSA, and the number of hydrogen bond donors/acceptors.
-
Structural Modification:
-
Consider synthesizing analogues with increased lipophilicity. See the table below for hypothetical examples.
-
Explore prodrug strategies to mask the polar amino group.
-
-
Re-evaluate in PAMPA: Test the new analogues to see if passive permeability has improved.
-
| Compound ID | R-Group Modification | cLogP | PSA (Ų) | H-Bond Donors | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) |
| Lead-001 | H | 3.5 | 52.5 | 1 | 0.5 (Low) |
| Analogue-002 | 4'-Chloro | 4.2 | 52.5 | 1 | 2.5 (Moderate) |
| Analogue-003 | N-Acetyl (Prodrug) | 3.2 | 80.4 | 1 | 4.8 (High) |
| Analogue-004 | N,N-Dimethyl | 4.1 | 46.3 | 0 | 6.2 (High) |
Note: Data is hypothetical and for illustrative purposes.
Problem 2: Conflicting Results Between PAMPA and Caco-2 Assays
-
Scenario: Your derivative shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.
-
Interpretation: This discrepancy often indicates that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which is present in Caco-2 cells but not in the PAMPA system.[14] The compound can passively enter the cell, but it is actively pumped out, resulting in low net permeability.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B-to-A) / Papp(A-to-B). An ER greater than 2 is a strong indicator of active efflux.[4]
-
Conduct the Caco-2 Assay with an Efflux Pump Inhibitor: Perform the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the A-to-B permeability increases and the ER decreases in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.
-
| Condition | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Control | 1.2 | 12.0 | 10.0 |
| + Verapamil (100 µM) | 8.5 | 9.5 | 1.1 |
Note: Data is hypothetical and for illustrative purposes.
Problem 3: Poor Aqueous Solubility Limits Permeability Testing
-
Scenario: You are unable to prepare a sufficiently concentrated dosing solution of your derivative for the permeability assay due to its poor aqueous solubility.
-
Interpretation: Poor solubility can lead to an underestimation of permeability, as the compound may precipitate in the donor compartment.
-
Troubleshooting Steps:
-
Modify Assay Conditions:
-
Use a co-solvent (e.g., up to 1-2% DMSO) in the assay buffer, ensuring it does not compromise cell monolayer integrity.
-
For Caco-2 assays, adding Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment can help "pull" lipophilic compounds across the monolayer and improve mass balance.[15]
-
-
Formulation Approaches:
-
Structural Modification: Synthesize analogues with improved solubility, for example, by introducing ionizable groups. However, be mindful that this may decrease passive permeability.
-
Experimental Protocols & Visualizations
Logical Workflow for Addressing Poor Permeability
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing Incubation Time for 2-Amino-3-phenylquinoline in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for 2-Amino-3-phenylquinoline in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the incubation time when testing this compound?
A1: For initial experiments with a novel compound like this compound, a time-course study is highly recommended. Based on studies of structurally related 2-aminoquinoline derivatives, a common starting range for assessing cytotoxicity is 24, 48, and 72 hours.[1][2][3] The optimal time will depend on the cell line and the specific biological endpoint being measured. For signaling pathway studies, shorter incubation times may be sufficient.
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: The effective concentration and incubation time are interdependent. Higher concentrations may produce a response at earlier time points, while lower, more physiologically relevant concentrations might require longer incubation to observe a significant effect. It is advisable to perform initial time-course experiments at a concentration around the anticipated half-maximal inhibitory concentration (IC50).
Q3: What are the known biological targets of this compound and related compounds?
A3: While specific data for this compound is limited, structurally similar quinoline derivatives have been shown to exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation and survival.[4] One of the prominent targets for related 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines is the Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of EGFR can disrupt downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells or experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each replicate to maintain consistency.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of the test compound. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for your experimental samples.
-
-
Possible Cause: Compound precipitation.
-
Solution: Quinoline derivatives can sometimes be poorly soluble in aqueous media. Visually inspect your wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration, using a different solvent for the stock solution (though ensure the final solvent concentration is non-toxic to cells, typically <0.1% for DMSO), or preparing fresh dilutions for each experiment.
-
Issue 2: No observable effect of this compound at any tested concentration or time point.
-
Possible Cause: Incubation time is too short.
-
Solution: The desired cellular effect, such as apoptosis or significant inhibition of proliferation, may require a longer exposure to the compound. Extend your time-course study to include later time points (e.g., 96 hours).
-
-
Possible Cause: The compound is not active in the chosen cell line.
-
Solution: The sensitivity to a particular compound can be cell-line specific. If possible, test the compound on a panel of different cell lines to identify a more responsive model.
-
-
Possible Cause: Compound instability.
-
Solution: The compound may degrade in the cell culture medium over long incubation periods. For experiments extending beyond 48 hours, consider refreshing the medium containing the compound.
-
Issue 3: High levels of cell death observed even at low concentrations.
-
Possible Cause: Incubation time is too long.
-
Solution: Prolonged exposure, even to low concentrations of a cytotoxic compound, can lead to significant cell death. Analyze earlier time points in your time-course experiment (e.g., 6, 12, or 24 hours).
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤0.1%). Run a vehicle control (cells treated with the solvent at the same final concentration without the compound) to assess solvent toxicity.
-
Data Presentation
Quantitative data for structurally related 2-aminoquinoline derivatives are summarized below. This information can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivatives after 24-hour Incubation
| Compound | Cell Line | IC50 (µM) |
| 4d | A549 (Lung Carcinoma) | 3.317 ± 0.142 |
| MCF-7 (Breast Adenocarcinoma) | 7.711 ± 0.217 | |
| 4e | A549 (Lung Carcinoma) | 4.648 ± 0.199 |
| MCF-7 (Breast Adenocarcinoma) | 6.114 ± 0.272 |
Data from a study on 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines, which are structurally related to this compound.
Experimental Protocols
Protocol: Determining Cell Viability using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times will be necessary for each specific cell line and experimental setup.[6][7][8][9]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically between 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include appropriate controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of the solvent used to dissolve the compound.
-
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Simplified diagram of the EGFR signaling pathway potentially inhibited by this compound.
References
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 36926-84-8 this compound AKSci 5305BB [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
Minimizing off-target effects of 2-Amino-3-phenylquinoline in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of 2-Amino-3-phenylquinoline-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound-based kinase inhibitors?
Q2: How can I distinguish between on-target and off-target effects in my cellular experiments?
Differentiating on-target from off-target effects is a critical step in inhibitor validation. A multi-pronged approach is recommended:
-
Use a Structurally-Related Inactive Control: The gold standard is to use a negative control, which is a molecule that is structurally almost identical to your active compound but does not inhibit the primary target.[3] If the inactive control fails to produce the same cellular phenotype as your active compound, it strengthens the evidence that the observed effect is on-target.
-
Phenotypic Comparison: Compare the phenotype induced by your inhibitor with the phenotype observed after genetic knockdown (e.g., using siRNA or CRISPR) of the target protein. Concordant results suggest an on-target effect.
-
Rescue Experiments: Attempt to "rescue" the phenotype by overexpressing a form of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it confirms on-target action.
Q3: My inhibitor is potent in biochemical assays but weak in cell-based assays. What are the potential reasons?
This is a common issue that can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
High ATP Concentration: In biochemical assays, the ATP concentration is often set at or near the Km value for the kinase.[4] However, intracellular ATP concentrations are much higher, which can lead to increased competition for ATP-competitive inhibitors and a rightward shift in the IC50 value.
-
Compound Degradation: The inhibitor may be unstable and rapidly metabolized within the cellular environment.
Q4: What is a kinome scan and when should I use it?
A kinome scan is a high-throughput screening method that assesses the binding or inhibitory activity of a compound against a large panel of kinases, often representing the entire human kinome.[5] It is an invaluable tool for systematically identifying off-target interactions.[2] This analysis should be performed early in the development of a novel inhibitor to understand its selectivity profile and to identify potential liabilities that could cause toxicity or confound experimental results.[6]
Data Presentation: Selectivity Profile of a Representative Quinoline-Based Inhibitor
To illustrate a typical selectivity profile, the following tables summarize inhibitory activity data for Bosutinib , an FDA-approved dual Src/Abl kinase inhibitor featuring a this compound core structure.
Table 1: Inhibitory Potency (IC50) of Bosutinib Against Primary Targets
| Kinase Target | IC50 (nM) | Description |
|---|---|---|
| ABL1 | 1.2 | Primary oncogenic driver in Chronic Myeloid Leukemia (CML) |
| SRC | 1.2 | Key kinase involved in cell proliferation and survival signaling |
Data is illustrative and synthesized from published sources.[7][8]
Table 2: Off-Target Kinase Profile of Bosutinib (Selected Kinases)
| Off-Target Kinase Family | Kinase | IC50 (nM) | Selectivity Notes |
|---|---|---|---|
| TEC Family | BTK | 6 | High potency against a key B-cell signaling kinase. |
| TEC | 13 | ||
| TXK | 15 | ||
| STE20 Family | STK24 (MST3) | 14 | Potent inhibition of apoptosis-linked kinases.[8] |
| STK26 (MST4) | 16 | ||
| Other Tyrosine Kinases | EPHB2 | 23 | |
| CSK | 30 | ||
| Serine/Threonine Kinases | CAMK2G | 110 | First kinase inhibitor shown to target CAMK2G.[8] |
| CDK5 | >1000 | Low activity against a key cell cycle kinase. | |
| Receptor Tyrosine Kinases | KIT | >1000 | Does not inhibit KIT, unlike other ABL inhibitors.[8] |
| PDGFRβ | >1000 | Does not inhibit PDGFRβ, unlike other ABL inhibitors. |
This table presents a selection of key off-targets. Comprehensive kinome scanning is recommended for a complete profile. Data is illustrative and synthesized from published sources.[8][9]
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for key experiments to identify and validate on-target and off-target effects.
Guide 1: Investigating Unexpected Cellular Phenotypes
Problem: You observe an unexpected or more potent phenotype (e.g., high cytotoxicity) than anticipated based on the inhibitor's potency against its primary target.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of a target kinase's activity (IC50) in a controlled, cell-free system.
Materials:
-
Recombinant active kinase
-
Specific peptide or protein substrate for the kinase
-
ATP
-
Test compound (e.g., this compound derivative) and controls (inactive analog, known inhibitor) dissolved in DMSO
-
Kinase assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Multilabel plate reader
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Setup: Add 50 nL of the diluted compounds, DMSO vehicle control, or control inhibitors to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase solution containing the recombinant enzyme in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution. The ATP concentration should ideally be at its Km for the specific kinase to ensure data comparability.[4]
-
Add 5 µL of the 2X kinase solution to all wells except the negative controls (no enzyme).
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range (typically <20% substrate conversion).
-
Detection: Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis:
-
Normalize the data with respect to the positive (DMSO vehicle) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify direct binding of the inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability. Ligand binding stabilizes the protein, increasing its melting temperature (Tm).[1]
Visualizing the CETSA Principle
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured cells expressing the target kinase
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Microcentrifuge (refrigerated)
-
Reagents for Western blotting (lysis buffer, antibodies, etc.)
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes. Include a non-heated control sample kept on ice. Cool all samples at 4°C for 3 minutes.[1]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the amount of soluble target protein in each sample using Western blotting with a specific primary antibody.
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the non-heated control (defined as 100% soluble).
-
Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples to generate "melting curves."
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.
-
Visualizing a Potential Signaling Pathway Interaction
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinoline Synthesis: Friedländer vs. Alternative Methods
For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a critical process in medicinal chemistry. This bicyclic heterocycle is a privileged structure present in a wide range of pharmaceuticals. The selection of a synthetic route can greatly influence the efficiency of discovery and development. This guide presents an objective comparison of the Friedländer synthesis with other prominent methods for quinoline synthesis, including the Skraup, Doebner-von Miller, and Combes reactions. The comparison focuses on reaction yields, conditions, and substrate scope, supported by experimental data and detailed protocols.
Overview of Quinoline Synthesis Methods
The Friedländer synthesis is renowned for its versatility and efficiency in producing polysubstituted quinolines.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][3] In contrast, methods like the Skraup, Doebner-von Miller, and Combes syntheses often start from anilines but differ significantly in their reaction partners and conditions.[4]
The choice of method is often a trade-off between the desired substitution pattern, the availability of starting materials, and the tolerance for specific functional groups.[5]
Comparison of Key Synthesis Methods
| Feature | Friedländer Synthesis | Skraup Synthesis | Doebner-von Miller Synthesis | Combes Synthesis |
| Starting Materials | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group.[6] | Aniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[7] | Aniline and an α,β-unsaturated aldehyde or ketone.[5] | Aniline and a β-diketone.[7] |
| Catalyst | Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[6] | Strong acid (e.g., concentrated H₂SO₄).[5] | Strong acid (e.g., HCl) or Lewis acids.[8] | Strong acid (e.g., concentrated H₂SO₄).[9] |
| Reaction Conditions | Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions.[5] | Harsh: strongly acidic, high temperatures, and highly exothermic.[5] | Strongly acidic conditions, often requiring heating.[8] | Strongly acidic conditions with heating.[9] |
| Advantages | High versatility for a wide variety of substituted quinolines, generally good to excellent yields, and well-understood mechanism.[5] | Uses readily available and simple starting materials.[5] | Good for synthesizing 2- and/or 4-substituted quinolines.[10] | Good yields for 2,4-disubstituted quinolines and a relatively straightforward procedure.[5] |
| Disadvantages | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[5] | Harsh and hazardous reaction conditions, often low to moderate and variable yields, and formation of tarry byproducts.[5][11] | The use of unsymmetrical ketones can lead to a mixture of regioisomers, and polymerization of the carbonyl compound is a common side reaction.[5][8] | The use of unsymmetrical β-diketones can result in a mixture of isomers, and it requires strongly acidic conditions for cyclization.[5] |
Quantitative Data Presentation
The following table summarizes representative experimental data for the different synthesis methods, highlighting the variations in reaction conditions and yields.
| Synthesis Method | Reactants | Catalyst/Conditions | Time | Temperature | Yield (%) | Reference |
| Friedländer | 2-Aminobenzophenone, Ethyl Acetoacetate | ZrCl₄ (10 mol%) in Ethanol/Water | - | 60°C | - | [2] |
| Friedländer | 2-Aminobenzophenone, Acetylacetone | Copper-based MOF (5 mol%) in Toluene | 2 h | 100°C | - | [2] |
| Friedländer | 2-Amino benzaldehyde, Ethyl acetoacetate | Nano-carbon aerogels, Microwave | 4 h | - | 60-65% | [12] |
| Friedländer | 2-Aminoaryl ketones, Carbonyl compounds | TBBDA in Water | 5 h | 100°C | 94% | [13] |
| Skraup | 6-Nitrocoumarin, Glycerol | Concentrated H₂SO₄ | 6 h | 145-170°C | 14% | [14] |
| Skraup | Substituted anilines, Glycerol | H₂SO₄, Microwave | 15-20 min | 200°C | 10-66% | [12] |
| Doebner-von Miller | Aniline, Crotonaldehyde | 6 M HCl | 5-8 h | Reflux | - | [8] |
| Doebner-von Miller | Substituted anilines, α,β-unsaturated aldehydes | Ag(I)-exchanged Montmorillonite K10 | 3 h | - | 42-89% | |
| Combes | m-Chloroaniline, Acetylacetone | H₂SO₄ | - | - | - | [9] |
| Combes | β-Naphthylamine, β-diketone | HF | - | 60°C | - | [9] |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Reaction mechanism of the Friedländer Synthesis.
Caption: Simplified mechanism of the Skraup Synthesis.
Caption: Simplified mechanism of the Doebner-von Miller Synthesis.
Caption: Simplified mechanism of the Combes Synthesis.
Caption: General experimental workflow for quinoline synthesis.
Experimental Protocols
Friedländer Synthesis: Catalyst-Free in Water
This protocol describes a green chemistry approach to the Friedländer synthesis.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Deionized water
Procedure:
-
In a reaction vessel, combine 2-aminobenzaldehyde and the active methylene compound in deionized water.
-
Heat the mixture to reflux and monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry.[13]
Skraup Synthesis (General Protocol)
This protocol outlines the general procedure for the Skraup synthesis, which should be performed with caution due to its highly exothermic nature.
Materials:
-
Aniline
-
Glycerol
-
Concentrated sulfuric acid
-
Oxidizing agent (e.g., nitrobenzene)
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.[5]
-
Add the oxidizing agent portion-wise to the mixture.[5]
-
Carefully heat the reaction mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.[5]
-
After the initial vigorous reaction subsides, continue to heat at reflux for several hours.
-
Cool the reaction mixture and pour it into a large volume of ice water.
-
Make the solution alkaline with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purify the product by steam distillation or recrystallization.
Doebner-von Miller Synthesis (General Protocol)
This protocol provides a general method for the Doebner-von Miller synthesis.
Materials:
-
Aniline
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Concentrated hydrochloric acid
Procedure:
-
To a stirred solution of aniline, add a strong acid such as concentrated hydrochloric acid.[5]
-
Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.[5]
-
Heat the mixture to reflux for several hours until the reaction is complete, monitoring by TLC.[5]
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Basify the solution with a base like sodium hydroxide to precipitate the product.
-
Extract the product with an organic solvent and purify by chromatography or recrystallization.
Combes Synthesis (General Protocol)
This protocol describes the general procedure for the Combes synthesis of 2,4-disubstituted quinolines.
Materials:
-
Aniline
-
β-Diketone (e.g., acetylacetone)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)
Procedure:
-
In a round-bottom flask, mix the aniline and the β-diketone.[5]
-
With cooling, slowly add the strong acid catalyst to the mixture.[5]
-
Heat the reaction mixture at a specified temperature for several hours, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Conclusion
The Friedländer synthesis stands out for its versatility and efficiency in creating a wide array of substituted quinolines under generally milder conditions than classic named reactions like the Skraup or Doebner-von Miller syntheses. While the Skraup synthesis is useful for preparing simpler quinolines from readily available materials, its harsh conditions and modest yields are significant drawbacks. The Doebner-von Miller and Combes syntheses offer effective routes to specific substitution patterns but can be limited by side reactions and the need for strong acids. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern variations often represent a more strategic choice, balancing yield, versatility, and reaction conditions. The selection of the optimal method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. iipseries.org [iipseries.org]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Potential of 2-Amino-3-phenylquinoline and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity. This guide provides a comparative analysis of 2-amino-3-phenylquinoline and related 2-amino-3-arylquinoline derivatives against other classes of quinoline compounds in the context of cancer cell inhibition. Due to a scarcity of publicly available data on the specific biological activity of this compound, this guide will broaden its scope to include the broader class of 2-amino-3-arylquinolines, providing a representative comparison based on available experimental data.
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with key tumor-promoting signaling pathways.[1] This guide will delve into these mechanisms, present comparative cytotoxicity data, and provide detailed experimental protocols for key assays used in their evaluation.
Comparative Anticenter Activity of Quinoline Derivatives
The anticancer efficacy of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative 2-amino-3-arylquinolines and other quinoline derivatives.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
Table 1: Cytotoxicity of 2-Amino-3-Aryl/Substituted Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline (Compound 4d) | A549 (Lung) | 3.32 ± 0.14 | [2] |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline (Compound 4d) | MCF-7 (Breast) | 7.71 ± 0.22 | [2] |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline (Compound 4e) | A549 (Lung) | 4.65 ± 0.20 | [2] |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline (Compound 4e) | MCF-7 (Breast) | 6.11 ± 0.27 | [2] |
| 2-Aminodihydroquinoline analog (Compound 5f) | MDA-MB-231 (Breast) | ~2 | [3] |
| 2-Aminodihydroquinoline analog (Compound 5h) | MDA-MB-231 (Breast) | ~2 | [3] |
Table 2: Cytotoxicity of Other Quinoline Derivatives for Comparison
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline (Compound 6h) | DLD-1 (Colorectal) | Not Specified (Potent) | [4] |
| 2-Arylquinoline (Compound 6i) | HCT-116 (Colorectal) | Not Specified (Potent) | [4] |
| 2-Oxo-3-phenylquinoxaline (related heterocyclic core) (Compound 2a) | HCT-116 (Colorectal) | 28.85 ± 3.26 (µg/mL) | [5] |
| 2-Oxo-3-phenylquinoxaline (related heterocyclic core) (Compound 7j) | HCT-116 (Colorectal) | 26.75 ± 3.50 (µg/mL) | [5] |
| 4-Amino-3-acetylquinoline | L1210 (Murine Leukemia) | < 4 (µg/mL) | [] |
Mechanisms of Action: Signaling Pathways
Quinoline derivatives often target key signaling pathways that are dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways are two of the most prominent targets. Inhibition of these pathways can halt cell proliferation and induce apoptosis.
EGFR Signaling Pathway
The EGFR pathway plays a crucial role in cell growth and proliferation. Many quinoline derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling.[7]
Caption: EGFR Signaling Pathway Inhibition by Quinoline Derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Some aminoquinoline derivatives have been shown to interfere with this pathway.[8]
Caption: PI3K/Akt/mTOR Pathway Inhibition by Quinoline Derivatives.
Experimental Protocols
Standardized protocols are essential for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key in vitro assays.
General Experimental Workflow
Caption: General workflow for in vitro anticancer drug screening.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
Protein Expression Analysis (Western Blot)
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The quinoline scaffold remains a highly promising framework for the development of novel anticancer agents. While specific data on this compound is limited, the broader class of 2-amino-3-arylquinolines demonstrates significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways such as the EGFR and PI3K/Akt/mTOR pathways, leading to the induction of apoptosis. Further structure-activity relationship (SAR) studies are warranted to optimize the substitutions on the quinoline ring to enhance potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these promising anticancer compounds.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Amino-3-phenylquinoline Derivatives and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer potential of novel 2-amino-3-phenylquinoline derivatives against established chemotherapeutic agents, doxorubicin and erlotinib. The following sections detail their performance based on experimental data, outline the methodologies used for these assessments, and visualize the key signaling pathways involved in their mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The in vitro efficacy of this compound derivatives and the reference drugs was evaluated against human lung adenocarcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cell growth, is summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug(s) |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline (4d) | A549 | 3.317 ± 0.142[1] | Doxorubicin, Erlotinib |
| MCF-7 | 7.711 ± 0.217[1] | Doxorubicin, Erlotinib | |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline (4e) | A549 | 4.648 ± 0.199[1] | Doxorubicin, Erlotinib |
| MCF-7 | 6.114 ± 0.272[1] | Doxorubicin, Erlotinib | |
| Doxorubicin | A549 | > 20[2][3] | - |
| MCF-7 | 2.50 ± 1.76[2][3] | - | |
| Erlotinib | A549 | ~23[4][5] | - |
| MCF-7 | 0.04[6] | - |
Note: IC50 values for doxorubicin and erlotinib can vary between studies due to different experimental conditions.
Mechanism of Action and Signaling Pathways
This compound Derivatives:
Novel 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives have demonstrated potent anticancer activity, with evidence suggesting their mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[5][7] By inhibiting EGFR, these quinoline derivatives can block these pro-survival signals, leading to apoptosis in cancer cells.
Doxorubicin:
Doxorubicin is a well-established anthracycline antibiotic used in cancer chemotherapy. Its primary mechanisms of action include intercalation into DNA, which disrupts DNA replication and transcription, and inhibition of topoisomerase II, an enzyme critical for DNA repair.[8][9] This DNA damage triggers cell cycle arrest and apoptosis through the activation of pathways involving p53 and Notch signaling.[8][10] Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause further damage to cellular components and contribute to its cytotoxic effects.[9][11]
Erlotinib:
Erlotinib is a targeted therapy that functions as a reversible inhibitor of the EGFR tyrosine kinase.[7] It competes with ATP for the binding site on the intracellular domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K/Akt and MAPK.[7][12] This targeted inhibition makes it particularly effective in cancers with activating mutations in the EGFR gene.[13]
Experimental Protocols
MTT Assay for Cell Viability
The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Plating: Cancer cells (A549 or MCF-7) are seeded in 96-well plates at an optimal density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminoquinoline derivatives, doxorubicin, or erlotinib) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, a solution of MTT is added to each well, and the plates are incubated for 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition by Erlotinib and 2-Aminoquinoline Derivatives.
Caption: Doxorubicin's Multifaceted Mechanism of Action Leading to Apoptosis.
Experimental Workflow Diagram
Caption: Experimental Workflow for the MTT Cell Viability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. ClinPGx [clinpgx.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Amino-3-phenylquinoline Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-aminoquinoline derivatives have emerged as promising candidates for anticancer drug development, primarily through the inhibition of key signaling kinases. This guide provides a comparative analysis of novel 2-amino-3-phenylquinoline derivatives, benchmarking their performance against established kinase inhibitors and detailing the experimental protocols required for their validation. While the biological activity of the parent this compound molecule is not extensively characterized, its derivatives have shown significant potential as inhibitors of critical cancer-related kinases, including EGFR, BRAFV600E, and HER-2.
Comparative Efficacy of 2-Aminoquinoline Derivatives
The therapeutic potential of novel compounds is initially assessed by their potency in inhibiting specific molecular targets and their efficacy in cell-based assays. The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for representative 2-aminoquinoline derivatives compared to established drugs targeting EGFR, BRAFV600E, and HER-2.
Table 1: EGFR Kinase Inhibition and Antiproliferative Activity
| Compound/Drug | Target | IC50 (nM) | Cell Line | GI50 (nM) |
| Compound 5e (Pyrano[3,2-c]quinoline derivative) [1] | EGFR | 71 | MCF-7 | 26 |
| Compound 5h (Pyrano[3,2-c]quinoline derivative) [1] | EGFR | 75 | MCF-7 | 28 |
| Compound 4d (Cyano-phenylalaninyl-quinoline derivative) [2] | EGFR | Moderate Inhibition (IC50 not specified) | A549 | 3317 |
| Compound 4e (Cyano-phenylalaninyl-quinoline derivative) [2] | EGFR | Moderate Inhibition (IC50 not specified) | MCF-7 | 6114 |
| Erlotinib[1] | EGFR | 80 | - | 33 |
| Gefitinib[3] | EGFR (L858R) | 75 | H3255 | - |
| Osimertinib[4] | EGFR | - | PC-9 | ~15 |
Table 2: BRAFV600E Kinase Inhibition and Antiproliferative Activity
| Compound/Drug | Target | IC50 (nM) | Cell Line | GI50 (nM) |
| Compound 5e (Pyrano[3,2-c]quinoline derivative) [1] | BRAFV600E | 62 | - | - |
| Compound 5h (Pyrano[3,2-c]quinoline derivative) [1] | BRAFV600E | 67 | - | - |
| Vemurafenib[5] | BRAFV600E | 31 | - | - |
| Dabrafenib | BRAFV600E | <100 (sensitive lines) | Various Melanoma | - |
Table 3: HER-2 Kinase Inhibition and Antiproliferative Activity
| Compound/Drug | Target | IC50 (nM) | Cell Line | GI50 (nM) |
| Compound 5e (Pyrano[3,2-c]quinoline derivative) [1] | HER-2 | 21 | - | - |
| Compound 5h (Pyrano[3,2-c]quinoline derivative) [1] | HER-2 | 23 | - | - |
| Lapatinib[3] | HER-2 | 100 | BT-474 | - |
| Neratinib[6] | HER-2 | 3-4 | BT474, SKBr3 | - |
Signaling Pathways and Experimental Workflows
To validate the mechanism of action of these 2-aminoquinoline derivatives, a series of biochemical and cell-based assays are required. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for validation.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Cross-Validation of 2-Amino-3-phenylquinoline's Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 2-amino-3-phenylquinoline and its derivatives. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this guide cross-validates its potential by examining the well-documented activities of structurally similar 2-aminoquinoline compounds. The primary focus of this analysis is on the anticancer properties of these molecules, particularly their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
This guide presents quantitative data from in vitro studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to offer a thorough understanding of the therapeutic promise of this class of compounds.
Quantitative Analysis of Biological Activity
The anticancer efficacy of 2-aminoquinoline derivatives has been evaluated against various cancer cell lines. The following tables summarize the cytotoxic and enzyme inhibitory activities of representative compounds, providing a basis for comparison. As a benchmark, the activity of standard-of-care chemotherapy agents for the respective cancer types is also included.
Table 1: In Vitro Cytotoxicity of 2-Aminoquinoline Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivative (4d) | A549 | Lung Adenocarcinoma | 3.317 ± 0.142 | [1] |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivative (4e) | A549 | Lung Adenocarcinoma | 4.648 ± 0.199 | [1] |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivative (4d) | MCF-7 | Breast Adenocarcinoma | 7.711 ± 0.217 | [1] |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivative (4e) | MCF-7 | Breast Adenocarcinoma | 6.114 ± 0.272 | [1] |
| Doxorubicin (Standard of Care) | A549 | Lung Adenocarcinoma | Not specified in provided results | [1] |
| Doxorubicin (Standard of Care) | MCF-7 | Breast Adenocarcinoma | Not specified in provided results | [1] |
| Paclitaxel (Standard of Care) | A549 | Lung Adenocarcinoma | Widely used, specific IC50 varies | [2] |
| Paclitaxel (Standard of Care) | MCF-7 | Breast Adenocarcinoma | Widely used, specific IC50 varies | [3] |
| Cisplatin (Standard of Care) | A549 | Lung Adenocarcinoma | Widely used, specific IC50 varies | [4] |
| Docetaxel (Standard of Care) | A549 | Lung Adenocarcinoma | Widely used, specific IC50 varies | [2] |
Table 2: In Vitro Inhibitory Activity of 2-Aminoquinoline Derivatives against EGFR
| Compound | Target | IC50 (µM) | Citation |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivative (4d) | EGFR | 0.069 ± 0.0027 | [5] |
| 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivative (4e) | EGFR | 0.058 ± 0.0026 | [5] |
| Erlotinib (Reference EGFR Inhibitor) | EGFR | 0.002 ± 0.0001 | [5] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. A positive control, such as a known cytotoxic drug, is also included.
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Mechanism of Action
To illustrate the biological context of the observed activities, the following diagrams depict the EGFR signaling pathway, a key target of many 2-aminoquinoline derivatives, and a general workflow for screening potential anticancer compounds.
References
- 1. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Head-to-Head Comparison of 2-Amino-3-phenylquinoline Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 2-amino-3-phenylquinolines have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation. This guide provides a head-to-head comparison of various 2-amino-3-phenylquinoline analogs, presenting key experimental data to facilitate informed decisions in drug discovery and development.
Comparative Biological Activity
The anticancer activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the quinoline and phenyl rings. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative analogs from recent studies.
In Vitro Antiproliferative Activity
The cytotoxic effects of various quinoline derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are presented below.
| Compound ID | R Substituent | Cell Line | IC50 (µM) | Reference |
| 4d | 5-Br | A549 (Lung Adenocarcinoma) | 3.317 ± 0.142 | [1] |
| MCF-7 (Breast Adenocarcinoma) | < 10 | [1] | ||
| 4e | 5-NO2 | A549 (Lung Adenocarcinoma) | 4.648 ± 0.199 | [1] |
| MCF-7 (Breast Adenocarcinoma) | < 10 | [1] | ||
| 10g | 7-(4-fluorobenzyloxy) | Various Human Tumor Cell Lines | < 1.0 | [2] |
| 12e | (Quinoline-Chalcone) | MGC-803 (Gastric Cancer) | 1.38 | [3] |
| HCT-116 (Colon Cancer) | 5.34 | [3] | ||
| MCF-7 (Breast Adenocarcinoma) | 5.21 | [3] | ||
| 5f | (Aminodihydroquinoline) | MDA-MB-231 (Breast Adenocarcinoma) | ~ 2 | [4] |
| 5h | (Aminodihydroquinoline) | MDA-MB-231 (Breast Adenocarcinoma) | ~ 2 | [4] |
Data synthesized from multiple sources for illustrative comparison.
EGFR Kinase Inhibitory Activity
A key mechanism of action for some 2-aminoquinoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in cancer cells.
| Compound ID | R Substituent | IC50 (µM) | Reference |
| 4d | 5-Br | 0.069 ± 0.0027 | [1] |
| 4e | 5-NO2 | 0.058 ± 0.0026 | [1] |
| Erlotinib | (Reference Drug) | 0.002 ± 0.0001 | [1] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on quinoline derivatives provide valuable insights into their structure-activity relationships:
-
Substitution on the Quinoline Ring: The presence of a large and bulky alkoxy substituent at the 7-position may be beneficial for antiproliferative activity.[2]
-
Amino Side Chains: Amino side chain substituents at the 4-position appear to facilitate the antiproliferative activity of this class of compounds. The length of the alkylamino side chain also affects potency, with two CH2 units being the most favorable.[2]
-
Phenyl Group Substitution: The nature of substituents on the 2-phenyl ring can significantly influence biological activity. For instance, in some series, dimethylaminopropylaminomethyl side chains have shown potent activity.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Culture medium (e.g., RPMI 1640, DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (this compound analogs)
-
Doxorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[6]
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the kinase substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (or ATP remaining) using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the Science
Diagrams of experimental workflows and biological pathways can aid in understanding the research process and the mechanism of action of these compounds.
Caption: Experimental workflow for the development and evaluation of this compound analogs.
Caption: Simplified EGFR signaling pathway and its inhibition by this compound analogs.
References
- 1. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 4. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Benchmarking the Efficacy of 2-Amino-3-phenylquinoline Derivatives Against Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Amino-3-phenylquinoline derivatives against established standard drugs in the fields of oncology and microbiology. The data presented is compiled from various in vitro studies to offer an objective benchmark for researchers engaged in the discovery and development of novel therapeutic agents based on the quinoline scaffold.
Anticancer Activity: A Comparative Analysis
Quinoline derivatives have demonstrated significant potential as anticancer agents.[1] Their cytotoxic effects are often evaluated against various cancer cell lines, with doxorubicin, a well-established chemotherapeutic agent, serving as a common benchmark.
Quantitative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for select 2-aminoquinoline derivatives compared to doxorubicin against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) of Derivative | Standard Drug | IC50 (µM) of Standard |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | < 10 | Doxorubicin | Not specified in study |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | < 10 | Doxorubicin | Not specified in study |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | UO-31 (Renal) | < 10 | Doxorubicin | Not specified in study |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | SK-MEL-5 (Melanoma) | < 10 | Doxorubicin | Not specified in study |
| Pyridoxine-Doxorubicin Derivative (DOX-2) | MDA-MB231 (Breast) | 0.81 | Doxorubicin | Not specified in study |
| Pyridoxine-Doxorubicin Derivative (DOX-2) | SNB-19 (CNS) | 0.81 | Doxorubicin | Not specified in study |
| Pyridoxine-Doxorubicin Derivative (DOX-2) | HCT-116 (Colon) | 0.81 | Doxorubicin | Not specified in study |
Note: The data for the 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative is based on its significant growth inhibition at a 10⁻⁵ M concentration, indicating a potent anticancer activity[2]. The pyridoxine-doxorubicin derivative (DOX-2) showcases the potential of modifying existing standards with quinoline-like structures to enhance efficacy[3].
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the quinoline derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) with supplements
-
96-well sterile plates
-
Test compounds (2-aminoquinoline derivatives) and standard drug (doxorubicin)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and the standard drug. Control wells with untreated cells and vehicle-treated cells are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: The MTT reagent is added to each well, and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing the Experimental Workflow and Potential Mechanism
Antimicrobial Activity: A Comparative Analysis
Derivatives of 2-aminoquinoline have also been investigated for their antibacterial properties, with ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, often used as a standard for comparison.[8][9]
Quantitative Efficacy Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a quinoline-sulfonamide hybrid compound against various bacterial strains, benchmarked against ciprofloxacin. A lower MIC value signifies greater antibacterial potency.
| Compound ID/Derivative | Bacterial Strain | MIC (µg/mL) of Derivative | Standard Drug | MIC (µg/mL) of Standard |
| Quinoline-Sulfonamide Hybrid (QS3) | P. aeruginosa | 64 | Ciprofloxacin | Not specified in study |
| Quinoline-Sulfonamide Hybrid (QS3) | E. faecalis | 128 | Ciprofloxacin | Not specified in study |
| Quinoline-Sulfonamide Hybrid (QS3) | E. coli | 128 | Ciprofloxacin | Not specified in study |
| Quinoline-Sulfonamide Hybrid (QS3) | S. typhi | 512 | Ciprofloxacin | Not specified in study |
| Ciprofloxacin Congener (6a-k series) | E. cloacae | Comparable to Ciprofloxacin | Ciprofloxacin | Not specified in study |
| Ciprofloxacin Congener (6a-k series) | S. aureus | Comparable to Ciprofloxacin | Ciprofloxacin | Not specified in study |
| Ciprofloxacin Congener (6a-k series) | E. faecalis | Comparable to Ciprofloxacin | Ciprofloxacin | Not specified in study |
Note: The quinoline-sulfonamide hybrid (QS3) demonstrated notable activity, particularly against P. aeruginosa[10]. The ciprofloxacin congeners with a spirocyclic amine periphery showed potency comparable to ciprofloxacin against several ESKAPE pathogens[11].
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the quinoline derivatives is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds and standard antibiotic (ciprofloxacin)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Serial dilutions of the test compounds and the standard antibiotic are prepared in the growth medium directly in the 96-well plates.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension. Control wells (no compound) are included to ensure bacterial growth.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-Aminoquinoline Derivatives: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, 2-aminoquinolines have emerged as a promising chemotype with a broad spectrum of biological activities. This guide provides a comparative analysis of the in vivo therapeutic potential of representative 2-aminoquinoline derivatives, focusing on their anticancer and antimalarial properties. Due to the lack of available in vivo data for 2-Amino-3-phenylquinoline, this guide will focus on structurally related 2-aminoquinoline compounds for which in vivo efficacy has been documented. The performance of these derivatives is compared against standard-of-care drugs to provide a benchmark for their therapeutic potential.
Anticancer Therapeutic Potential
The in vivo anticancer efficacy of 2-aminoquinoline derivatives is often evaluated in murine xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoint is typically the inhibition of tumor growth.
Comparative In Vivo Efficacy of Anticancer Agents
The following table summarizes the in vivo anticancer activity of a representative 2-aminoquinoline derivative, Compound 91b1, compared to the standard chemotherapeutic agent, Cisplatin.
| Compound/Drug | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| Compound 91b1 | Nude mice xenograft | Esophageal Squamous Cell Carcinoma (KYSE150) | 50 mg/kg/day | Significantly reduced tumor size. In some cases, tumors remained at their initial size or became undetectable.[1][2][3][4] | [1][2][3][4] |
| Cisplatin | Nude mice xenograft | Breast Cancer (MCF-7) | 1 mg/kg and 3 mg/kg | Dose-dependent inhibition of tumor growth.[5] | [5] |
| DFIQ (a novel quinoline derivative) | Zebrafish xenograft | Non-Small-Cell Lung Carcinoma (NSCLC) | > 5 µM | Induced significant cell death in vivo.[6] | [6] |
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
A standard in vivo protocol to assess the anticancer potential of a test compound is the murine xenograft model.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., KYSE150 esophageal cancer cells) are cultured under standard conditions.
-
A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The test compound (e.g., Compound 91b1) is administered daily, while the control group receives a vehicle solution. A positive control group receiving a standard drug like Cisplatin is also included.
3. Monitoring and Endpoint:
-
Tumor volume is measured regularly using calipers. The formula Volume = (Length x Width²) / 2 is commonly used.[7][8]
-
The body weight of the mice is monitored as an indicator of toxicity.
-
The study concludes after a predefined period, and the tumors are excised for further analysis.
4. Data Analysis:
-
The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Signaling Pathway: Putative Mechanism of Action of Compound 91b1
Compound 91b1 has been shown to exert its anticancer effects by downregulating the expression of Lumican, a proteoglycan involved in cell migration, invasion, and proliferation.[1][2][3][4]
Antimalarial Therapeutic Potential
The in vivo antimalarial activity of 2-aminoquinoline derivatives is commonly assessed using the Peter's 4-day suppressive test in mice infected with Plasmodium berghei. This model evaluates the ability of a compound to inhibit the proliferation of the malaria parasite.
Comparative In Vivo Efficacy of Antimalarial Agents
The following table presents a comparison of the in vivo antimalarial efficacy of amino-alcohol quinoline derivatives against standard antimalarial drugs, Chloroquine and Mefloquine.
| Compound/Drug | Animal Model | Parasite Strain | Dosage | Efficacy (% Parasitemia Reduction) | Survival | Reference |
| (S)-pentyl amino-alcohol quinoline | Mouse | P. berghei | 3 mg/kg | Not specified, but failed to clear parasites | Similar to Mefloquine | [9] |
| (S)-heptyl amino-alcohol quinoline | Mouse | P. berghei | 3 mg/kg | Not specified, but failed to clear parasites | Similar to Mefloquine | [9] |
| Chloroquine | Mouse | P. berghei | 10 mg/kg | 72.7% (sensitive strain), 57.2% (resistant strain) | 58.33% of mice fully recovered.[10] | [10][11] |
| Mefloquine | Mouse | P. berghei | 10 mg/kg | 98.95% (curative) | Not specified | |
| Artemisinin-Mefloquine Combination | Mouse | P. berghei | 100 mg/kg (Artesunate) + 55 mg/kg (Mefloquine) | Not specified | 88.9% survival at 15 days, 14.9% at 30 days.[12] | [12] |
Experimental Protocol: Peter's 4-Day Suppressive Test
This standard protocol is used to evaluate the in vivo schizontocidal activity of potential antimalarial compounds.
1. Infection:
-
Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
2. Treatment:
-
Two to four hours after infection, the first dose of the test compound is administered orally or via another appropriate route.
-
Treatment is continued daily for four consecutive days. Control groups receive the vehicle or a standard antimalarial drug (e.g., Chloroquine).
3. Assessment:
-
On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.
4. Data Analysis:
-
The percentage of parasitemia suppression is calculated relative to the untreated control group using the formula: [(A-B)/A] x 100, where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group.
-
The mean survival time of the mice in each group is also monitored.
Conclusion
This guide provides a comparative overview of the in vivo therapeutic potential of 2-aminoquinoline derivatives in the context of anticancer and antimalarial research. While direct in vivo data for this compound is not currently available, the presented data on related compounds demonstrate the significant potential of the 2-aminoquinoline scaffold. The provided experimental protocols and comparative data with standard drugs offer a valuable resource for researchers in the design and evaluation of novel quinoline-based therapeutic agents. Further in vivo studies on a wider range of 2-aminoquinoline derivatives are warranted to fully explore their therapeutic utility.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mefloquine-curcumin combinations improve host mitochondrial respiration and decrease mitotoxic effects of mefloquine in Plasmodium berghei-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced antimalarial effects of chloroquine by aqueous Vernonia amygdalina leaf extract in mice infected with chloroquine resistant and sensitive Plasmodium berghei strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy of artesunate-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis [frontiersin.org]
Assessing the Selectivity of 2-Amino-3-phenylquinoline for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this class, 2-Amino-3-phenylquinoline derivatives have emerged as promising candidates for targeted therapies, particularly in oncology. A critical aspect of developing any targeted agent is a thorough assessment of its selectivity – its ability to interact with the intended target while minimizing engagement with other biomolecules, thereby reducing the potential for off-target effects and toxicity.
This guide provides a comparative analysis of the hypothetical selectivity profile of a novel this compound derivative against key oncogenic kinases. To offer a clear benchmark, its performance is compared with established, clinically relevant inhibitors. All data for this compound presented herein is hypothetical and for illustrative purposes to guide researchers in their evaluation of similar compounds.
Comparative Kinase Inhibition Profile
The selectivity of a compound is often assessed by screening it against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency. The following table summarizes the hypothetical inhibitory activity of this compound against several key kinases, alongside the reported activities of well-established inhibitors.
| Compound | EGFR (IC50, nM) | BRAF V600E (IC50, nM) | PI3Kα (IC50, nM) | mTOR (IC50, nM) |
| This compound (Hypothetical) | 50 | >10,000 | 1,500 | >10,000 |
| Erlotinib[1] | 33 | - | - | - |
| Gefitinib[2] | 0.04 - 324.37 µM (cell-based) | - | - | - |
| Vemurafenib[3][4] | - | 31 | - | - |
| Dabrafenib[3][5] | - | 0.8 | - | - |
| Idelalisib[6][7] | - | - | 2.5 (PI3Kδ) | - |
| Alpelisib (BYL719)[8][9] | - | - | 5 | - |
Note: IC50 values can vary depending on the assay conditions. The data presented is compiled from various sources and should be used for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of the target and the process of selectivity assessment, the following diagrams illustrate the simplified EGFR signaling pathway and a typical experimental workflow for evaluating a kinase inhibitor.
Caption: A diagram of the simplified EGFR signaling pathway, a key regulator of cell proliferation and survival.
Caption: A typical experimental workflow for assessing the selectivity of a kinase inhibitor.
Experimental Protocols
To ensure the reproducibility and accuracy of selectivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases.
Materials:
-
Purified recombinant kinases (e.g., EGFR, BRAF, PI3Kα, mTOR)
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compound (this compound) and reference inhibitors
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
In a microplate, add the kinase, the specific peptide substrate, and the diluted compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km for each respective kinase.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the viability and growth of cancer cell lines.
Objective: To determine the growth inhibitory (GI50) concentration of the test compound in cancer cell lines with known genetic backgrounds (e.g., EGFR-mutant, BRAF-mutant).
Materials:
-
Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound and reference inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test and reference compounds for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the GI50 value.
Cellular Target Engagement (Western Blot)
This assay provides a direct measure of the inhibitor's ability to engage its target within a cellular context by assessing the phosphorylation status of the target protein and its downstream effectors.
Objective: To confirm that the test compound inhibits the phosphorylation of its intended target (e.g., EGFR) in cells.
Materials:
-
Cancer cell lines
-
Test compound and reference inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Culture the cells and treat them with the test compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control (e.g., GAPDH).
Conclusion
The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. The hypothetical data for this compound suggests a promising profile with selectivity for EGFR over other kinases like BRAF and mTOR. However, the moderate activity against PI3Kα indicates a potential for off-target effects that would warrant further investigation. By employing a systematic approach that combines in vitro biochemical assays, cell-based functional assays, and cellular target engagement studies, researchers can build a robust selectivity profile for novel compounds. This multi-faceted approach is critical for identifying candidates with the highest potential for therapeutic success and a favorable safety profile. The experimental protocols and comparative data provided in this guide offer a framework for the rigorous evaluation of this compound derivatives and other novel kinase inhibitors.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 9. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results with 2-Amino-3-phenylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the realm of drug discovery and development. This guide provides a comparative analysis of the experimental results observed with 2-Amino-3-phenylquinoline and its derivatives, focusing on their anticancer properties. By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to offer an objective resource for researchers evaluating the potential of this chemical scaffold.
Data Presentation: Comparative Cytotoxicity of 2-Aminoquinoline Derivatives
The following tables summarize the in vitro cytotoxic activity of this compound and related 2-aminoquinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in experimental conditions such as cell line passage number, reagent sources, and incubation times can influence the results.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Analogs | |||
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a) | HeLa (Cervical Cancer) | 0.50 | [1] |
| 2-phenylquinolin-4-amine derivative (7a) | HT-29 (Colon Adenocarcinoma) | 8.12 | [1] |
| 2-phenylquinolin-4-amine derivative (7d) | HT-29 (Colon Adenocarcinoma) | 9.19 | [1] |
| 6,8-diphenylquinoline | HT29 (Colon Adenocarcinoma) | 39.8 | [1] |
| 6,8-diphenylquinoline | HeLa (Cervical Cancer) | >50 | [1] |
| 6,8-diphenylquinoline | C6 (Glioblastoma) | >50 | [1] |
| Other 2-Aminoquinoline Derivatives | |||
| Compound 5e | A-549 (Lung Cancer) | 0.026 | [2] |
| Compound 5h | A-549 (Lung Cancer) | 0.028 | [2] |
| Erlotinib (Reference) | A-549 (Lung Cancer) | 0.033 | [2] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 (Breast Cancer) | Potent | [3] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | More potent than chloroquine | [3] |
Experimental Protocols
Standardized protocols are crucial for ensuring the reproducibility of experimental results. Below are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the anticancer activity of 2-aminoquinoline derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminoquinoline derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
SRB (Sulphorhodamine B) Assay
This assay is a colorimetric method that estimates cell number by staining total cellular protein.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[5]
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).[5]
Signaling Pathways and Mechanisms of Action
2-Aminoquinoline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate these pathways.
Caption: Inhibition of the EGFR signaling pathway by 2-aminoquinoline derivatives.
Many 2-aminoquinoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[2][6] By blocking EGFR, these compounds can disrupt downstream signaling cascades like the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are crucial for cancer cell proliferation and survival.[6]
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that promotes cell growth, proliferation, and survival.[7][8] Some quinoline-based compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[9]
Caption: The MAPK/ERK signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway that transduces extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and survival.[10][] Inhibition of upstream components of this pathway, such as Raf, can be a mechanism of action for some anticancer agents.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of 2-aminoquinoline derivatives, highlighting the iterative process of drug discovery.
Caption: General workflow for drug discovery with 2-aminoquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. resources.tocris.com [resources.tocris.com]
Safety Operating Guide
Proper Disposal of 2-Amino-3-phenylquinoline: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents like 2-Amino-3-phenylquinoline are paramount for ensuring laboratory safety and environmental responsibility. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a precautionary approach based on its known hazards and the disposal procedures for structurally similar compounds is essential. This compound is classified as toxic if swallowed and can cause serious eye damage, underscoring the need for stringent disposal protocols.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure risks and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory.
-
Protective Clothing: A full-length lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[3]
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe segregation, collection, and storage of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent hazardous reactions.
-
Solid Waste:
-
Collect any solid this compound waste in a clearly labeled, sealable container.
-
The container must be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.[4]
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a separate, sealed bag or container.
-
This container should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[4]
-
Step 2: Storage of Hazardous Waste
Proper storage of the collected waste is crucial while awaiting final disposal.
-
Store the sealed and labeled hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA).
-
The storage area should be secure and accessible only to authorized personnel.
-
The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[4]
Step 3: Final Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4]
-
The final disposal must be carried out at an approved waste disposal plant.[3]
Summary of Key Safety Data
The following table summarizes the essential safety information for this compound.
| Property | Data | Reference |
| CAS Number | 36926-84-8 | [5] |
| Molecular Formula | C₁₅H₁₂N₂ | [5] |
| Molecular Weight | 220.27 | [5] |
| Physical Form | Solid | [1][6] |
| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage) | [1] |
| Signal Word | Danger | [1] |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds | [1] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
